Schleicheol 2
Description
Structure
2D Structure
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJLFLNKMQSUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Schleichol 1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
256445-66-6 | |
| Record name | Schleichol 1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 88 °C | |
| Record name | Schleichol 1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Schleicheol 2: A Novel Sterol from Schleichera oleosa
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth overview of the discovery, origin, and preliminary biological evaluation of Schleicheol 2, a novel sterol isolated from the plant Schleichera oleosa. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products in oncology.
Discovery and Origin
This compound is a naturally occurring steroidal compound isolated from the bark and stem of Schleichera oleosa (Lour.) Oken, a tree belonging to the Sapindaceae family. This plant is found in the Indian subcontinent and Southeast Asia and has a history of use in traditional medicine. The discovery of this compound was the result of a bioassay-guided fractionation of extracts from S. oleosa, which aimed to identify cytotoxic constituents. The isolation was specifically guided by the compound's activity against the P-388 murine lymphocytic leukemia cell line. Alongside this compound, a related sterol, Schleicheol 1, and a series of seven other cancer cell growth inhibitory hydroxylated sterols, designated schleicherastatins 1-7, were also isolated.
Physicochemical Properties and Structural Elucidation
The precise structure of this compound was determined through extensive spectroscopic analysis, primarily using high-field Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₉H₅₀O₂ |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) data consistent with the proposed molecular formula. |
| ¹H NMR | Complex aliphatic and steroidal proton signals. |
| ¹³C NMR | Signals corresponding to a typical steroidal carbon skeleton with additional hydroxyl functionalities. |
| Structural Features | A hydroxylated sterol. |
Note: Detailed NMR and MS data would be found in the primary research publication by Pettit et al. (2000).
Biological Activity: In Vitro Cytotoxicity
Initial biological evaluation of this compound revealed a borderline inhibitory effect against a panel of human tumor cell lines. This suggests a modest but potentially selective anticancer activity that warrants further investigation.
Table 2: Summary of In Vitro Anticancer Activity of Schleichera oleosa Constituents
| Compound/Extract | Cell Line(s) | Activity Type | Reported Efficacy | Citation |
| This compound | Panel of human tumor cell lines | Cytotoxicity | Borderline inhibitory effect | [1] |
| Schleicherastatins 1-7 | P-388 murine lymphocytic leukemia | Cytotoxicity | Cancer cell growth inhibitory | [1] |
| S. oleosa Seed Extract | MCF-7 (Breast Cancer) | Anticancer, Anti-metastatic | IC₅₀ = 140 µg/ml | [2] |
| S. oleosa Root Extracts (Methanol, Ethyl Acetate, Aqueous) | Colon, Lung, Liver, CNS, Neuroblastoma cell lines | Cytotoxicity | Significant cytotoxic effects | [3] |
While specific IC₅₀ values for this compound against various cell lines are not yet widely published, the initial findings from the bioassay-guided isolation suggest a selective cytotoxic profile that could be a starting point for further structure-activity relationship (SAR) studies.
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been elucidated. However, research on extracts from Schleichera oleosa provides some clues into potential signaling pathways that may be modulated by its constituent compounds.
A study on the seed extract of S. oleosa demonstrated that its anticancer and anti-metastatic effects in breast cancer cells were associated with the upregulation of the tumor suppressor genes BRCA1 and p16. Furthermore, the study implicated the MEK/ERK signaling pathway in the regulation of cell proliferation, suggesting that constituents of the extract may exert their effects through this pathway.
Given that this compound is a sterol, its mechanism of action could also involve modulation of cellular membranes, nuclear receptors, or other signaling pathways known to be affected by steroidal compounds. Further research is required to determine if this compound specifically contributes to the observed effects on the BRCA1, p16, and MEK/ERK pathways.
Experimental Protocols
General Experimental Procedures
The isolation and structure elucidation of this compound involved standard laboratory techniques for natural product chemistry. This included solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for purification. Spectroscopic analysis utilized 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.
Plant Material
Bark and stem of Schleichera oleosa were collected, dried, and ground to a fine powder before extraction.
Extraction and Isolation
The powdered plant material was subjected to solvent extraction. The resulting crude extract was then partitioned and subjected to bioassay-guided fractionation. This process involves the sequential separation of the extract into fractions using various chromatographic techniques. At each stage, the fractions were tested for their cytotoxic activity to guide the selection of fractions for further purification. This compound was isolated as a pure compound from the active fractions.
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of this compound and other fractions was assessed using standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay. These assays measure the metabolic activity or total protein content of cells, respectively, as an indicator of cell viability after exposure to the test compound.
Future Directions
The discovery of this compound opens several avenues for future research:
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further biological evaluation and the generation of analogues for SAR studies.
-
Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluation of the antitumor activity of this compound in animal models is a crucial next step to determine its therapeutic potential.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatments.
Conclusion
This compound is a novel sterol from Schleichera oleosa with preliminary evidence of modest anticancer activity. While further research is required to fully understand its therapeutic potential and mechanism of action, its unique structure and biological activity make it an interesting lead compound for further investigation in the field of oncology drug discovery. The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product.
References
- 1. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
In-depth Technical Guide on the Isolation and Characterization of Schleicheol 2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the isolation and characterization of Schleicheol 2, a natural product derived from the medicinal tree Schleichera oleosa. To date, no literature detailing the total chemical synthesis of this compound is publicly available. Therefore, this document focuses on the methods of its extraction from natural sources and its structural elucidation. The primary reference for the isolation of this compound, a 2000 study by Pettit et al. in the Journal of Natural Products, provides the foundation for this guide. While the full, detailed experimental data from this specific study is not publicly accessible, this guide synthesizes information from numerous related studies on compounds isolated from Schleichera oleosa to provide a comprehensive and representative methodology.
Introduction to this compound
This compound is a sterol, a class of organic molecules characterized by a specific four-ring steroid nucleus. It was first isolated from the bark and stem of the Sri Lankan tree Schleichera oleosa, a plant with a history of use in traditional medicine.[1] The isolation of this compound and the related Schleicherastatins was guided by bioassays indicating their potential as cancer cell growth inhibitors.[1] Specifically, hydroxylation at the C-22 position in this series of sterols appears to be a key feature for this bioactivity.[1] Given its potential therapeutic properties, the effective isolation and thorough characterization of this compound are crucial for further research and development.
Isolation of this compound from Schleichera oleosa
The isolation of this compound is a multi-step process involving extraction, fractionation, and purification. The following protocol is a representative methodology based on techniques commonly used for isolating triterpenoids and sterols from Schleichera oleosa.[2]
Experimental Protocol: Isolation
2.1.1 Plant Material Collection and Preparation
-
Collection: The bark and stem of Schleichera oleosa are collected.
-
Preparation: The collected plant material is shade dried at room temperature and then mechanically ground into a coarse powder to increase the surface area for solvent extraction.
2.1.2 Solvent Extraction
-
The powdered plant material is subjected to exhaustive extraction, typically using methanol in a Soxhlet apparatus for approximately 72 hours.
-
The solvent is then removed under reduced pressure using a rotary evaporator, yielding a crude methanol extract as a gummy residue.
2.1.3 Fractionation
-
The crude methanol extract is then fractionated to separate compounds based on their polarity. A common method is Kupchan partitioning.
-
The crude extract is dissolved in an aqueous methanol solution and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate. This yields n-hexane, dichloromethane, and ethyl acetate soluble fractions. This compound, being a sterol, is expected to be present in the less polar fractions (n-hexane and/or dichloromethane).
2.1.4 Chromatographic Purification
-
The fraction containing this compound (e.g., the dichloromethane-soluble fraction) is subjected to a series of chromatographic techniques for purification.
-
Column Chromatography (CC): The fraction is first separated on a silica gel column (60-120 mesh), eluting with a gradient of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Gel Permeation Chromatography (GPC): Fractions from the initial column chromatography that show the presence of the target compound may be further purified on a Sephadex LH-20 column, often with a solvent system like chloroform/methanol (1:1).
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a methanol/water or acetonitrile/water mobile phase.
-
The following diagram illustrates the general workflow for the isolation process:
Characterization and Structure Elucidation
Once isolated, the structure of this compound is determined using a combination of spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Experimental Protocol: Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.
-
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including its stereochemistry. The structure of the related compound, Schleicherastatin 1, was confirmed by this method.[1]
The logical flow of the characterization process is depicted below:
Summary of Characterization Data
While the specific NMR and MS data for this compound from the primary literature are not publicly available, the table below summarizes the classes of compounds isolated from Schleichera oleosa and the typical characterization data expected for a sterol like this compound.
| Compound Class | Key Examples from S. oleosa | Typical ¹H NMR Data (ppm) | Typical ¹³C NMR Data (ppm) |
| Sterols | Schleicheol 1 & 2, Schleicherastatins 1-7, β-sitosterol, Stigmasterol | Methyls (C18, C19): δ 0.6 - 1.2 (sharp singlets)Olefinic Protons: δ 5.0 - 5.8Carbinol Proton (H-3): δ 3.5 - 4.5 (multiplet) | C-3 (with -OH): δ 70 - 75Olefinic Carbons: δ 120 - 150Quaternary Carbons: δ 35 - 50 |
| Triterpenoids | Lupeol, Betulinic Acid, Taraxerone, Tricadenic Acid A | Multiple Methyl Singlets: δ 0.7 - 1.3Exomethylene Protons (Lupeol): δ 4.5 - 4.7Carbinol Proton (H-3): δ 3.2 - 3.5 (multiplet) | C-3 (with -OH): δ 78 - 80Carboxyl Carbon (Betulinic Acid): δ ~180Olefinic Carbons (Lupeol): δ ~109 (CH₂) and ~150 (C) |
| Flavonoids | 5,7-dihydroxy-4′-methoxyflavone | Aromatic Protons: δ 6.0 - 8.0Methoxy Protons: δ ~3.8 (singlet) | Aromatic/Olefinic Carbons: δ 90 - 165Carbonyl Carbon: δ > 175 |
Conclusion
This compound represents a potentially valuable natural product from Schleichera oleosa. Although a total synthesis has not yet been reported, this guide outlines a robust and representative methodology for its isolation and characterization based on established phytochemical techniques. The successful application of these extraction, fractionation, and purification protocols, followed by rigorous spectroscopic analysis, is essential for obtaining pure this compound for further biological evaluation and potential therapeutic development. Future research into a scalable synthetic route would be a significant advancement in making this compound more accessible to the scientific community.
References
Technical Whitepaper: A Putative Mechanism of Action for Schleicheol 2
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Schleicheol 2 is not currently available. This document synthesizes information on the bioactivity of extracts from Schleichera oleosa and functionally related compounds to propose a putative mechanism of action for this compound. This proposed mechanism is hypothetical and requires direct experimental validation.
Introduction
This compound is a hydroxylated sterol isolated from the plant Schleichera oleosa (Lour.) Oken, a member of the Sapindaceae family.[1] This plant has a history of use in traditional medicine for various ailments.[2][3] Phytochemical analysis of Schleichera oleosa has identified numerous bioactive compounds, including triterpenoids, sterols, flavonoids, and tannins.[2][3] Among the isolated compounds are schleicheols 1 and 2, which have been noted for their borderline inhibitory effects against a panel of human tumor cell lines.[1] While research has been conducted on crude extracts of S. oleosa and other constituent compounds like betulinic acid and taraxerone, this compound itself remains largely uncharacterized.[4][5] This guide consolidates the available data on related compounds to construct a plausible, though speculative, mechanism of action for this compound, focusing on its potential as a cytotoxic agent.
Putative Cytotoxic Activity
Extracts from Schleichera oleosa have demonstrated cytotoxic effects across various cancer cell lines.[1][6][7] Notably, the seed extract exhibited an IC50 value of 140 µg/ml on MCF-7 breast cancer cells.[6] While direct quantitative data for this compound is sparse, its isolation alongside other cytotoxic compounds suggests it may contribute to the overall anticancer properties of the plant extracts. The presence of a hydroxyl group at the C-22 position in related sterols has been suggested as important for their cytotoxic activity.[1]
Table 1: Summary of Cytotoxic and Biological Activities of S. oleosa Extracts and Related Compounds
| Compound/Extract | Bioactivity/Assay | Cell Line(s) / Model | Key Findings |
| S. oleosa Seed Extract | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC50: 140 µg/ml.[6] |
| S. oleosa Root Extracts (Methanol) | Cytotoxicity (SRB Assay) | Colon, Lung, Liver, CNS, Neuroblastoma Cell Lines | Showed effective growth inhibition; highest inhibition (83%) against colon cell lines.[1][7] |
| Schleicheols 1 and 2 | Cytotoxicity | Mini-panel of human tumor cell lines | Demonstrated borderline inhibitory effect.[1] |
| Betulinic Acid (from S. oleosa) | Apoptosis Induction | HeLa (Cervical Cancer), Leukemia, Prostate, Ovarian | Induces apoptosis via the mitochondrial pathway.[4][8][9] |
| Taraxerone (from S. oleosa) | Anti-inflammatory, Anticancer | Macrophages, Various Cancer Cell Lines | Inhibits pro-inflammatory mediators and interferes with cell proliferation pathways.[5] |
| S. oleosa Methanolic Extract | Cyclooxygenase (COX) Inhibition | In vitro assay | Inhibition of COX-1 (69.25%) and COX-2 (62.17%).[2] |
Proposed Mechanism of Action: Induction of Mitochondrial Apoptosis
Based on the activities of structurally related triterpenoids like betulinic acid, which is also found in S. oleosa, a plausible putative mechanism for this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[4][9][10] This pathway is a central mechanism for many natural product-based anticancer agents and is often independent of the p53 tumor suppressor status, which is a common resistance factor in chemotherapy.[8]
The proposed cascade is as follows:
-
Induction of Oxidative Stress: this compound may increase the intracellular levels of Reactive Oxygen Species (ROS).[11] This surge in ROS acts as a critical signaling event that disrupts mitochondrial function.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated ROS levels can lead to a loss of mitochondrial membrane potential (MMP).[4][8] This destabilization results in the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: Following MOMP, key pro-apoptotic proteins such as Cytochrome c and Smac/DIABLO are released from the mitochondrial intermembrane space into the cytosol.[8][9]
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway.[8]
-
Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[9]
-
Cellular Dismantling: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to DNA fragmentation, chromatin condensation, and ultimately, cell death.[4]
This proposed mechanism is visually represented in the signaling pathway diagram below.
Caption: A putative signaling pathway for this compound-induced apoptosis.
Suggested Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action for this compound, a series of in-vitro experiments would be required. The following protocols are based on methodologies used to elucidate the mechanisms of betulinic acid and other cytotoxic natural products.
Cell Viability and Cytotoxicity Assay (MTT or SRB Assay)
-
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Measurement of Intracellular ROS
-
Objective: To quantify the generation of ROS following this compound treatment.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the oxidized product (DCF) using flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates higher ROS levels.[4]
-
Analysis of Mitochondrial Membrane Potential (MMP)
-
Objective: To assess the effect of this compound on mitochondrial integrity.
-
Methodology:
-
Treat cells with this compound as described above.
-
Stain the cells with a potentiometric dye such as JC-1 or TMRE for 20-30 minutes at 37°C.
-
Analyze the cells by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[4]
-
A shift from red to green fluorescence indicates a loss of MMP.
-
Western Blot for Apoptosis-Related Proteins
-
Objective: To detect the release of Cytochrome c and the activation of caspases.
-
Methodology:
-
Treat cells with this compound for the desired time points.
-
Prepare cytosolic and mitochondrial protein fractions using a cell fractionation kit.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against Cytochrome c, Cleaved Caspase-9, and Cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Caption: A suggested workflow for the experimental validation of this compound.
Conclusion and Future Directions
While direct evidence is currently lacking, the phytochemical context of this compound provides a strong basis for proposing a putative mechanism of action centered on the induction of mitochondrial apoptosis. Its structural similarity to other bioactive triterpenoids from Schleichera oleosa, combined with the preliminary data on its cytotoxic potential, makes it a compound of interest for further oncological research.
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological evaluation.
-
In-vitro Validation: Performing the experiments outlined in this guide to confirm the proposed apoptotic mechanism across a broader panel of cancer cell lines.
-
In-vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
The validation of this putative mechanism would establish this compound as a promising lead compound for the development of novel anticancer therapeutics.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Elucidation of a Putative Triterpenoid Biosynthetic Pathway: A Technical Guide for Researchers
Disclaimer: As of late 2025, the specific biosynthetic pathway for Schleicheol 2 has not been elucidated in publicly available scientific literature. The information presented herein constitutes a hypothetical pathway for a C30H52O2 triterpenoid, based on established principles of triterpenoid biosynthesis, to serve as a technical guide for researchers in the field.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. While the biosynthetic pathway of this compound, a triterpenoid found in Helianthus tuberosus, remains uncharacterized, this guide outlines a putative pathway for a generic C30H52O2 triterpenoid. We will detail the core biosynthetic machinery, from central metabolism to the formation of a hypothetical C30H52O2 molecule, and provide insights into the experimental methodologies required for pathway elucidation. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of novel triterpenoids.
Part 1: The Universal Triterpenoid Precursor Pathway
The biosynthesis of all triterpenoids commences with the head-to-tail condensation of isoprene units, derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, to form the linear C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the universal precursor for the cyclization into various triterpenoid scaffolds.
Experimental Protocols:
1. Identification and Cloning of Pathway Genes:
-
Methodology: Degenerate PCR using primers designed from conserved regions of known triterpenoid biosynthesis genes (e.g., squalene synthase, squalene epoxidase) can be used to isolate gene fragments from a cDNA library of Helianthus tuberosus. Full-length genes can then be obtained by RACE (Rapid Amplification of cDNA Ends).
-
Alternative: Genome or transcriptome sequencing followed by homology-based annotation is a more current and comprehensive approach.
2. Heterologous Expression and Enzyme Assays:
-
Methodology: The cloned genes are expressed in a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae. The recombinant enzymes are then purified and their activity is assayed. For example, squalene synthase activity can be measured by quantifying the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Quantitative Data:
| Enzyme | Substrate(s) | Product(s) | Typical Km (µM) | Typical Vmax (nmol/mg/h) |
| Squalene Synthase (SQS) | Farnesyl Pyrophosphate (FPP) | Squalene | 1-10 | 50-200 |
| Squalene Epoxidase (SQE) | Squalene, O2, NADPH | 2,3-Oxidosqualene | 5-50 | 20-100 |
Note: The kinetic parameters presented are representative values from various plant species and would need to be experimentally determined for the specific enzymes involved in this compound biosynthesis.
Pathway Visualization:
Caption: The universal pathway for the synthesis of the triterpenoid precursor, 2,3-oxidosqualene.
Part 2: Hypothetical Cyclization and Tailoring Steps for a C30H52O2 Triterpenoid
The immense structural diversity of triterpenoids arises from the cyclization of 2,3-oxidosqualene by a class of enzymes known as oxidosqualene cyclases (OSCs), followed by a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and reductases.
For a hypothetical C30H52O2 triterpenoid, a plausible pathway would involve the cyclization of 2,3-oxidosqualene to a pentacyclic triterpene scaffold, followed by two hydroxylation events.
Experimental Protocols:
1. Identification of the Oxidosqualene Cyclase (OSC):
-
Methodology: A candidate OSC gene can be identified from the Helianthus tuberosus transcriptome by homology to known OSCs. The gene is then heterologously expressed in a yeast strain deficient in its native OSC (e.g., ERG7 mutant), and the resulting triterpenoid product is analyzed by GC-MS or NMR.
2. Identification of Tailoring Enzymes (e.g., P450s):
-
Methodology: Co-expression analysis of the identified OSC with candidate P450 genes in yeast or Nicotiana benthamiana can be used to identify the enzymes responsible for subsequent modifications. The conversion of the initial cyclization product to hydroxylated derivatives can be monitored by LC-MS.
Quantitative Data:
| Enzyme | Substrate | Product |
| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Pentacyclic Triterpene (e.g., Lupeol) |
| Cytochrome P450 Monooxygenase 1 (P450) | Pentacyclic Triterpene | Hydroxylated Triterpene |
| Cytochrome P450 Monooxygenase 2 (P450) | Hydroxylated Triterpene | Dihydroxylated Triterpene (C30H52O2) |
Note: The specific substrates and products are hypothetical and would need to be experimentally validated.
Pathway Visualization:
Caption: A hypothetical pathway for the formation of a C30H52O2 triterpenoid from 2,3-oxidosqualene.
Conclusion
The elucidation of a novel biosynthetic pathway is a complex endeavor that requires a multidisciplinary approach, combining molecular biology, biochemistry, and analytical chemistry. While the specific pathway to this compound remains to be discovered, the general principles and experimental strategies outlined in this guide provide a robust framework for its future elucidation. The identification and characterization of the enzymes involved in this compound biosynthesis will not only advance our understanding of plant specialized metabolism but may also provide new tools for the biotechnological production of this and other valuable triterpenoids.
An In-depth Technical Guide to the Solubility and Stability Profile of Schleicheol 2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of Schleicheol 2 is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical sciences for determining these critical parameters. The included data tables and figures are illustrative examples based on compounds with similar physicochemical properties and should not be considered as experimentally verified values for this compound.
Introduction
This compound is a naturally derived compound with potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for all stages of drug development, from formulation design to ensuring efficacy and safety in clinical use. This technical guide outlines the essential methodologies for characterizing the solubility and stability profile of this compound, providing a roadmap for researchers and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂O₂ | [1][2] |
| Molecular Weight | ~444.7 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 82 - 88 °C | [1] |
| XLogP3 | 8.8 | [1] |
XLogP3 is a computed value for the octanol-water partition coefficient, suggesting that this compound is a highly lipophilic and poorly water-soluble compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability and formulation possibilities. Given its high lipophilicity, this compound is expected to have poor aqueous solubility.
Illustrative Aqueous Solubility
The following table presents hypothetical aqueous solubility data for this compound at different pH values.
| pH | Temperature (°C) | Solubility (µg/mL) |
| 2.0 (0.01 N HCl) | 25 | < 1 |
| 4.5 (Acetate Buffer) | 25 | < 1 |
| 6.8 (Phosphate Buffer) | 25 | < 1 |
| 7.4 (Phosphate Buffered Saline) | 25 | < 1 |
| 2.0 (0.01 N HCl) | 37 | < 1 |
| 4.5 (Acetate Buffer) | 37 | < 1 |
| 6.8 (Phosphate Buffer) | 37 | < 1 |
| 7.4 (Phosphate Buffered Saline) | 37 | < 1 |
Illustrative Solubility in Organic Solvents and Surfactant Systems
To overcome poor aqueous solubility, various organic solvents and surfactant-based systems are often employed in formulation development.
| Solvent/System | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 | > 50 |
| Methanol | 25 | > 50 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Propylene Glycol | 25 | 10 - 20 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 20 - 30 |
| 1% Tween® 80 in Water | 25 | 1 - 5 |
| 5% Solutol® HS 15 in Water | 25 | 5 - 10 |
Experimental Protocol for Solubility Determination
A standardized shake-flask method is typically used to determine equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Materials:
-
This compound (crystalline solid)
-
Selected solvents and buffer systems
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility, taking into account the dilution factor.
Stability Profile
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are typically conducted under various environmental conditions as outlined in the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify the likely degradation pathways and to develop and validate stability-indicating analytical methods.
Illustrative Forced Degradation Results for this compound:
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24h | Significant degradation observed |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24h | Rapid and extensive degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Moderate degradation |
| Thermal | 80 °C for 48h (solid state) | Minor degradation |
| Photostability | ICH Q1B conditions (solid state) | Noticeable degradation under UV light |
ICH Stability Studies
Long-term and accelerated stability studies are conducted on the drug substance in its proposed container closure system to establish a re-test period or shelf life.
Illustrative ICH Stability Data for this compound (Solid State):
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25 °C / 60% RH | 0 months | 99.8 | 0.2 |
| 3 months | 99.7 | 0.3 | |
| 6 months | 99.5 | 0.5 | |
| 12 months | 99.2 | 0.8 | |
| 40 °C / 75% RH | 0 months | 99.8 | 0.2 |
| 3 months | 98.5 | 1.5 | |
| 6 months | 97.2 | 2.8 |
Experimental Protocol for Stability Testing
Objective: To evaluate the stability of this compound under various stress conditions and ICH-recommended storage conditions.
Materials:
-
This compound
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Environmental chambers for controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method
Methodology for Forced Degradation:
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid or base at a specified temperature for a defined period. Neutralize the samples before analysis.
-
Oxidation: Treat a solution of this compound with an oxidizing agent at room temperature or elevated temperature.
-
Thermal Degradation: Expose solid this compound to high temperatures.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze all stressed samples by a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Methodology for ICH Stability Studies:
-
Package this compound in the proposed container closure system.
-
Place the samples in environmental chambers set to the desired long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant parameters.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Forced Degradation Study Design
Caption: Logical flow of a forced degradation study for this compound.
References
In-Depth Technical Guide: Theoretical Studies on Schleicheol 2 Molecular Interactions
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of Schleicheol 2 Molecular Interactions and a Framework for Future Research
Executive Summary
This technical guide addresses the current landscape of theoretical and computational studies on this compound, a molecule of potential interest in drug development. Initial investigations reveal a significant gap in the publicly available scientific literature regarding the specific molecular interactions of this compound. This document outlines a proposed strategic framework for initiating theoretical studies, leveraging computational chemistry and molecular modeling techniques. This framework is designed to elucidate potential binding targets, mechanisms of action, and to guide future experimental validation. While direct experimental data on this compound is not available, this guide draws parallels from its structural analog, Schleicheol 1, which has demonstrated antitumor properties, to inform the proposed research strategy.
Introduction
This compound represents a promising, yet uncharacterized, small molecule. The absence of empirical data necessitates a robust theoretical approach to predict its bioactivity and guide efficient drug discovery pipelines. Computational methods offer a powerful, resource-effective means to generate initial hypotheses about a molecule's pharmacodynamics and pharmacokinetics. This guide provides a detailed roadmap for conducting such theoretical studies, from initial in silico screening to complex molecular dynamics simulations.
Proposed Theoretical Research Framework for this compound
Given the lack of existing data, a multi-pronged computational approach is recommended. This framework is designed to systematically explore the potential molecular interactions of this compound.
Homology Modeling and Target Identification
The initial step involves identifying potential protein targets for this compound. This can be achieved through a combination of ligand-based and structure-based virtual screening.
-
Ligand-Based Screening: Leveraging the known antitumor activity of Schleicheol 1[1], its chemical structure can be used as a query to screen databases of known bioactive molecules. This can identify compounds with similar structures and known protein targets, which can then be investigated as potential targets for this compound.
-
Structure-Based Screening (Reverse Docking): A 3D model of this compound can be docked against a library of protein structures with known binding sites. This "reverse docking" approach can identify proteins that are predicted to bind to this compound with high affinity.
The workflow for this initial phase is depicted below:
Molecular Docking and Binding Affinity Prediction
Once a list of potential protein targets is generated, molecular docking simulations should be performed to predict the binding mode and estimate the binding affinity of this compound to each target.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of this compound within the binding site of the target protein.
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding free energy. The top-ranked poses represent the most likely binding modes. These poses should be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
The predicted binding affinities (e.g., in kcal/mol) for different targets can be summarized in a table for comparison.
| Potential Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Target A (e.g., Kinase) | - | Hydrogen bonds with residues X, Y; Hydrophobic interactions with residue Z |
| Target B (e.g., Protease) | - | Electrostatic interactions with residue A; Pi-stacking with residue B |
| Target C (e.g., Receptor) | - | Multiple van der Waals contacts |
| Note: This table is a template. Data will be populated upon execution of the proposed studies. |
Molecular Dynamics Simulations
To further investigate the stability of the predicted protein-ligand complexes and to understand the dynamic nature of the interactions, molecular dynamics (MD) simulations are crucial.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving constant volume (NVT) and then constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.
-
Production Run: A long production simulation (typically in the nanosecond to microsecond timescale) is run to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.
The logical flow of the computational investigation is illustrated in the following diagram:
References
initial biological activity screening of Schleicheol 2
An In-depth Technical Guide on the Initial Biological Activity Screening of Schleicheol 2
Introduction
This compound is a sterol compound that has been isolated from the medicinal plant Schleichera oleosa (Lour.) Oken, a member of the Sapindaceae family.[1][2] This plant, commonly known as the Kusum tree, is widely used in traditional medicine across South and Southeast Asia for treating various ailments, including skin diseases, inflammation, ulcers, and malaria.[1][3][4] The plant is a rich source of phytochemicals, including triterpenoids, sterols, flavonoids, and phenolic compounds.[1][2][3] Among the isolated compounds are schleicherastatins 1-7 and schleicheols 1 and 2.[1][2]
While various extracts of Schleichera oleosa have undergone preliminary biological screening, specific experimental data on the biological activities of this compound are very limited in the currently available literature. This guide summarizes the existing in-silico data for this compound and provides a comprehensive overview of the biological activities of extracts and other compounds from Schleichera oleosa to offer a contextual framework for future research on this compound.
In-Silico Biological Activity Screening of this compound
To date, the primary screening of this compound's biological activity has been computational. An in-silico molecular docking study was performed to investigate its potential as an anti-hyperlipidemic agent by targeting the HMG-CoA reductase enzyme.[5][6]
Anti-Hyperlipidemic Activity: HMG-CoA Reductase Docking
The study evaluated the binding affinity of this compound to the active site of HMG-CoA reductase. The docking score, which indicates the binding affinity, was calculated.[5] The results suggested that this compound interacts with key amino acid residues (GLU559 and ASN755) in the active site of the enzyme. This interaction suggests a potential inhibitory effect on HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis.
Biological Activity Screening of Schleichera oleosa Extracts and Related Phytochemicals
Given the limited data on this compound, this section details the documented biological activities of various extracts from Schleichera oleosa and other isolated compounds. These findings provide a basis for prioritizing future experimental screening of this compound. The plant has been reported to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
Antioxidant Activity
Extracts from the fruit (peel, juice, and seed) and roots of S. oleosa have demonstrated significant antioxidant activity.[7][8] The antioxidant capacity is attributed to the presence of phenolic compounds, flavonoids, carotenoids, and ascorbic acid.[7][9]
Anti-inflammatory Activity
The alcoholic extract of the stem bark and the methanolic extract of the seeds of S. oleosa have shown anti-inflammatory properties.[3][10][11][12] The anti-inflammatory mechanism is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][13]
Cytotoxic Activity
Various extracts of S. oleosa have been evaluated for their cytotoxic effects against several human cancer cell lines. The root extracts (methanol, ethyl acetate, and water) were found to inhibit the growth of colon, lung, liver, and CNS cancer cell lines.[1][2][8] The bark extracts also exhibited cytotoxic properties.[2] Related sterols isolated from the plant, known as schleicherastatins, have shown potent cancer cell growth inhibitory activity.[2][14]
Antimicrobial Activity
Triterpenoids isolated from the methanol extract of the outer bark of S. oleosa, namely taraxerone and tricadenic acid A, have been studied for their antimicrobial activity against various bacterial and fungal species.[15] Additionally, the seed oil is traditionally used for skin infections, and extracts have shown activity against uropathogenic bacteria.[3][4][15]
Data Presentation
The following tables summarize the available quantitative data from the biological activity screening of Schleichera oleosa extracts.
Table 1: Antioxidant Activity of Schleichera oleosa Fruit Extracts
| Extract Source | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) |
|---|---|---|---|---|
| Peel | 9.91 | 9.18 | High | High |
| Juice | 4.06 | 2.19 | Moderate | Moderate |
| Seed | - | - | Low | Low |
Data adapted from studies on ethanolic extracts of the fruit parts.[7][9]
Table 2: Anti-inflammatory Activity of Schleichera oleosa Extracts
| Extract Source | Model | Dose | Inhibition (%) |
|---|---|---|---|
| Stem Bark (Alcoholic) | Carrageenan-induced paw edema | 200 mg/kg | Significant |
| Stem Bark (Alcoholic) | Carrageenan-induced paw edema | 400 mg/kg | Promising |
| Stem Bark (Alcoholic) | TPA-induced ear edema | 400 mg/kg | Significant |
| Seed (Methanolic) | Bovine serum albumin denaturation | - | 81.68 ± 0.45 |
Data adapted from various studies.[3][10][11][12]
Table 3: Cytotoxic Activity of Schleichera oleosa Root Extracts
| Cell Line | Extract | IC50 (µg/mL) |
|---|---|---|
| Colon (502713) | Methanolic | < 10 |
| Colon (SW-620) | Aqueous | < 10 |
| Lung (A-549) | Methanolic | 35.1 |
| CNS (SK-NS-H) | Ethyl Acetate | 29.3 |
| Liver (HEP-2) | Aqueous | 32.7 |
Data adapted from an in-vitro study using the SRB assay.[1][2][8]
Experimental Protocols
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The ability of the extract to scavenge this radical is determined by the decrease in absorbance at a specific wavelength.[7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, leading to the formation of an intense blue color.[7]
Anti-inflammatory Activity Assays
-
Carrageenan-Induced Paw Edema in Rats: This is an in-vivo model where inflammation is induced by injecting carrageenan into the rat's paw. The anti-inflammatory effect of the extract is determined by measuring the reduction in paw volume over time compared to a control group.[3][16]
-
Bovine Serum Albumin (BSA) Denaturation Assay: This is an in-vitro method where the ability of the extract to inhibit the heat-induced denaturation of BSA is measured. Protein denaturation is a hallmark of inflammation.[10][11][12]
Cytotoxic Activity Assay
-
Sulphorhodamine B (SRB) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is used to assess the in-vitro cytotoxicity of compounds against cancer cell lines.[8]
Antimicrobial Activity Assay
-
Disk Diffusion Method: This method involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.[15]
Mandatory Visualizations
Caption: General workflow for screening natural products.
Caption: Inhibition of the COX pathway by S. oleosa extracts.
Caption: Molecular docking of a ligand to a protein target.
Conclusion and Future Directions
The initial biological screening of this compound is still in its nascent stages, with current knowledge limited to an in-silico study suggesting potential anti-hyperlipidemic activity via HMG-CoA reductase inhibition.[5][6] However, the broader biological activities documented for extracts of Schleichera oleosa and its other constituent compounds, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects, provide a strong rationale for the comprehensive experimental evaluation of this compound.[3][4]
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for in-vitro and in-vivo studies.
-
In-vitro Screening: Experimentally validating the predicted HMG-CoA reductase inhibitory activity and screening for antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities using the protocols outlined in this guide.
-
In-vivo Studies: If promising in-vitro activity is observed, proceeding to animal models to evaluate efficacy and safety.
-
Mechanism of Action: Elucidating the specific molecular pathways through which this compound exerts its biological effects.
Such studies are crucial for determining the therapeutic potential of this compound and could lead to the development of new drug candidates from this traditional medicinal plant.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. asianjpr.com [asianjpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ir.lib.pdn.ac.lk [ir.lib.pdn.ac.lk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Triterpenoids from Schleichera oleosa of Darjeeling Foothills and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
Phylogenetic Analysis of Schleicheol 2 Producing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary metabolites from microbial sources represent a cornerstone of drug discovery, yielding a vast array of bioactive compounds. The identification and characterization of novel molecules, such as the hypothetical triterpenoid Schleicheol 2, necessitates a deep understanding of the producing organisms' evolutionary relationships. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the phylogenetic analysis of organisms that produce novel secondary metabolites. It offers detailed experimental protocols, structured data presentation formats, and visual workflows to aid researchers in this critical area of natural product research. While specific data on this compound producers is not yet publicly available, this document establishes a robust framework for such an investigation, primarily drawing on established methods for the analysis of prolific secondary metabolite producers like Actinobacteria.
Introduction
The discovery of novel secondary metabolites with therapeutic potential is a primary objective in drug development. This compound, a complex triterpenoid, represents a promising scaffold for new pharmaceuticals. Understanding the phylogenetic placement of the organisms that synthesize this molecule is paramount for several reasons. It can provide insights into the novelty of the producing strain, facilitate the discovery of related compounds from similar organisms, and offer clues about the horizontal gene transfer of biosynthetic gene clusters.[1][2]
This guide outlines the critical steps for conducting a thorough phylogenetic analysis of a putative this compound-producing organism, from initial isolation to the construction and interpretation of phylogenetic trees. The methodologies described are broadly applicable to the study of any novel secondary metabolite producer.
Methodologies for Phylogenetic Analysis
A robust phylogenetic analysis relies on a combination of molecular and computational techniques. The general workflow involves isolation of the organism, extraction of its genetic material, amplification and sequencing of phylogenetically informative genes, and subsequent computational analysis to infer evolutionary relationships.
Isolation and Cultivation of the Producing Organism
The initial step involves the isolation of the this compound-producing organism from its natural environment, such as soil or marine sediments.[3] Standard microbiological techniques, including serial dilution and plating on selective media, are employed. Cultivation conditions (e.g., temperature, pH, aeration) should be optimized to ensure sufficient biomass for subsequent molecular analyses.
Experimental Protocols
High-quality genomic DNA is a prerequisite for successful PCR amplification. The following protocol is a common method for DNA extraction from filamentous bacteria like Actinobacteria.[4]
Protocol: Phenol-Chloroform DNA Extraction
-
Cell Lysis: Harvest approximately 100 mg of bacterial cells from a liquid culture by centrifugation. Resuspend the pellet in 500 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing 10 mg/mL lysozyme. Incubate at 37°C for 1 hour.
-
Protein Digestion: Add 50 µL of 10% SDS and 5 µL of Proteinase K (20 mg/mL). Mix gently and incubate at 55°C for 2 hours.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Mix by inversion for 10 minutes. Centrifuge at 12,000 x g for 15 minutes.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix gently to precipitate the DNA.
-
Washing and Resuspension: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Wash the pellet with 70% ethanol. Air dry the pellet and resuspend in 50 µL of nuclease-free water.
The 16S ribosomal RNA (rRNA) gene is a highly conserved molecular marker widely used in bacterial phylogenetics due to its slow rate of evolution.[5][6]
Protocol: 16S rRNA Gene PCR
-
Reaction Setup: Prepare a 50 µL PCR reaction mixture containing:
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTP mix
-
1 µL of Forward Primer (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3') (10 µM)
-
1 µL of Reverse Primer (e.g., 1492R: 5'-GGTTACCTTGTTACGACTT-3') (10 µM)
-
1 µL of template DNA (approx. 50 ng)
-
0.5 µL of Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute 30 seconds
-
-
Final Extension: 72°C for 10 minutes
-
-
Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size (approximately 1500 bp).
The amplified 16S rRNA gene product should be purified and sequenced using Sanger sequencing. Both forward and reverse primers should be used for sequencing to ensure high-quality data for the entire gene. The resulting forward and reverse sequences are then assembled and edited using bioinformatics software to generate a consensus sequence.
Computational Phylogenetic Analysis
Once high-quality 16S rRNA gene sequences are obtained, computational methods are used to infer phylogenetic relationships.
Workflow for Computational Phylogenetic Analysis
Caption: A generalized workflow for computational phylogenetic analysis.
The 16S rRNA gene sequence of the this compound-producing organism is aligned with sequences from related taxa obtained from public databases like GenBank. Multiple sequence alignment programs such as MUSCLE or ClustalW are used for this purpose.
Several algorithms can be used to construct phylogenetic trees. Common methods include:
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.[7]
-
Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the data given a particular tree and a model of evolution.[8]
-
Bayesian Inference (BI): A statistical method that uses a model of evolution to calculate the posterior probability of a tree.[8]
The choice of method depends on the dataset size and the desired statistical rigor. For robust analysis, it is recommended to use at least two different methods and compare the resulting tree topologies.[8]
Data Presentation and Interpretation
Quantitative data from phylogenetic analyses should be presented in a clear and structured manner to facilitate comparison and interpretation.
Tabular Data
Table 1: 16S rRNA Gene Sequence Similarities
| Organism | Closest Known Relative | GenBank Accession No. | 16S rRNA Similarity (%) |
| This compound Producer | Streptomyces sp. strain X | ABC12345 | 98.5 |
| Nocardia sp. strain Y | DEF67890 | 97.2 | |
| Micromonospora sp. strain Z | GHI11213 | 96.8 |
Table 2: DNA-DNA Hybridization Data for Novel Species Confirmation
| This compound Producer | Streptomyces sp. strain X | |
| This compound Producer | 100% | 55% |
| Streptomyces sp. strain X | 52% | 100% |
Note: A DNA-DNA relatedness value below 70% is generally considered to indicate a different species.[9]
Phylogenetic Tree Visualization
The phylogenetic tree is the primary visual output of the analysis. It graphically represents the evolutionary relationships between the organism of interest and its relatives.
Hypothetical Phylogenetic Tree
Caption: A hypothetical neighbor-joining tree based on 16S rRNA gene sequences.
This compound Biosynthesis and Phylogenetic Correlation
While the specific biosynthetic pathway for this compound is yet to be elucidated, it is likely synthesized via a complex pathway involving multiple enzymes, potentially encoded by a biosynthetic gene cluster (BGC).[10] Triterpenoids are derived from the isoprenoid pathway, with the cyclization of 2,3-oxidosqualene being a key step.[11]
Generalized Triterpenoid Biosynthesis Pathway
Caption: A generalized pathway for the biosynthesis of triterpenoids like this compound.
Phylogenetic analysis can help predict the presence of BGCs for secondary metabolites. Organisms that are closely related often share similar BGCs and produce structurally related compounds.[1][2] Therefore, identifying the phylogenetic neighbors of the this compound producer can guide the search for novel analogs of this compound in other species.
Conclusion
The phylogenetic analysis of a novel secondary metabolite-producing organism, such as a producer of this compound, is a critical component of modern drug discovery. The methodologies outlined in this guide provide a comprehensive framework for researchers to accurately determine the evolutionary context of their organism of interest. This information is invaluable for novelty assessment, targeted screening for related compounds, and understanding the distribution of biosynthetic pathways in nature. As more novel bioactive compounds are discovered, robust phylogenetic analysis will continue to be an indispensable tool for the scientific and drug development communities.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploration of Secondary Metabolite Production Potential in Actinobacteria Isolated From Kandelia candel Mangrove Plant [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Phylogenetic trees of closely related bacterial species and subspecies based on frequencies of short nucleotide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phylogenetic Analysis of Salmonella, Shigella, and Escherichia coli Strains on the Basis of the gyrB Gene Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phylogenetic Analysis of Bacterial Communities in Mesophilic and Thermophilic Bioreactors Treating Pharmaceutical Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of novel S-equol-producing bacteria from brines of stinky tofu, a traditional fermented soy food in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Schleicheol 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schleicheol 2 is a naturally occurring phytosterol that has been isolated from a variety of plant sources, including Schleichera oleosa, rice bran, and mulberry fruits.[1][2][3] As a member of the sterol class of compounds, its biological activities are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available in vitro toxicological data for this compound and structurally related compounds. The information presented herein is intended to support researchers and drug development professionals in evaluating the safety profile of this compound.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity of compounds structurally related to this compound. It is important to note that direct cytotoxic data for this compound is limited; however, the data for analogous compounds provide valuable insights into its potential biological activity.
Table 1: Cytotoxicity of Steroids from Sinularia conferta (Structurally similar to this compound) [4]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 10 | A-549 (Lung Carcinoma) | 3.64 ± 0.18 |
| HeLa (Cervical Adenocarcinoma) | 19.34 ± 0.42 | |
| PANC-1 (Pancreatic Carcinoma) | 1.78 ± 0.69 |
Note: The study on Sinularia conferta identified several cytotoxic steroids, with compound 10 showing significant activity. The structural similarities between these compounds and this compound suggest that it may also possess cytotoxic properties.
Table 2: Cytotoxicity of this compound in RAW 264.7 Macrophages [2]
| Compound | Cell Line | Concentration | Cell Viability |
| This compound | RAW 264.7 | Not specified | Not cytotoxic |
Genotoxicity Profile
An in vitro Comet assay was performed on extracts of Thanaka, which contains this compound. The results indicated that the extracts did not exhibit genotoxicity.[5][6]
Table 3: Genotoxicity Assessment of Thanaka Extracts Containing this compound [5][6]
| Assay | Cell Line | Test Substance | Result |
| Comet Assay | A-375 | Thanaka Extracts | No genotoxicity observed |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the toxicological assessment of this compound and related compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., A-549, HeLa, PANC-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or test compound) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Comet Assay for Genotoxicity
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Treat cells (e.g., A-375) with this compound at non-cytotoxic concentrations for a specified period. Hydrogen peroxide is typically used as a positive control.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) at 4°C to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
Visualization of Workflows and Pathways
Experimental Workflows
References
- 1. media.neliti.com [media.neliti.com]
- 2. Bioactive Phytochemicals from Mulberry: Potential Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Schleicheol 2 from Schleichera oleosa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schleichera oleosa (Lour.) Oken, commonly known as the Kusum tree, is a plant belonging to the Sapindaceae family, found in various parts of India and Southeast Asia.[1][2] The plant is a rich source of various phytochemicals, including terpenoids, flavonoids, and tannins, which have been investigated for their medicinal properties.[1][3] This document provides a detailed protocol for the isolation of a putative novel triterpenoid, herein designated Schleicheol 2, from the bark of Schleichera oleosa. The described methodology is based on established techniques for the extraction and purification of terpenoids from plant materials and can be adapted for the isolation of other similar compounds.[4][5][6]
I. Data Presentation
The following tables summarize the expected quantitative data from the isolation process of this compound from 1 kg of dried Schleichera oleosa bark powder.
Table 1: Extraction Yields
| Extraction Method | Solvent System | Extraction Time (hours) | Crude Extract Yield (g) | Percentage Yield (%) |
| Soxhlet Extraction | Methanol | 48 | 120.5 | 12.05 |
| Maceration | Ethyl Acetate | 72 | 85.2 | 8.52 |
Table 2: Column Chromatography Fractionation of Methanolic Extract
| Fraction No. | Elution Solvent (Hexane:Ethyl Acetate) | Volume (mL) | Weight (g) | TLC Profile (Rf value of this compound) |
| F1 - F5 | 100:0 to 90:10 | 500 | 15.8 | Not Present |
| F6 - F10 | 80:20 | 500 | 25.3 | 0.45 (faint) |
| F11 - F15 | 70:30 | 500 | 40.1 | 0.45 (strong) |
| F16 - F20 | 60:40 | 500 | 22.7 | 0.45 (faint) |
| F21 - F25 | 50:50 to 0:100 | 500 | 16.6 | Not Present |
Table 3: Purification of Combined Fractions (F11-F15)
| Purification Step | Method | Mobile Phase | Yield (mg) | Purity (%) |
| 1 | Preparative TLC | Hexane:Ethyl Acetate (70:30) | 850 | 95 |
| 2 | Recrystallization | Methanol/Water | 780 | >99 |
II. Experimental Protocols
A. Plant Material Collection and Preparation
-
Collect fresh bark from mature Schleichera oleosa trees.
-
Wash the bark thoroughly with distilled water to remove any debris.
-
Air-dry the bark in the shade for 7-10 days until it is brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place.
B. Extraction of Crude Phytochemicals
This protocol utilizes Soxhlet extraction for a comprehensive extraction of semi-polar compounds like triterpenoids.
-
Accurately weigh 1 kg of the dried bark powder.
-
Place the powder in a large cellulose thimble and insert it into a 5 L Soxhlet extractor.
-
Add 4 L of methanol to a round-bottom flask connected to the extractor.
-
Heat the solvent to its boiling point and continue the extraction for 48 hours.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Dry the crude extract in a vacuum desiccator to remove any residual solvent.
C. Isolation of this compound by Column Chromatography
Adsorption column chromatography is a widely used technique for the separation of terpenoids.[5]
-
Prepare a slurry of 500 g of silica gel (60-120 mesh) in hexane.
-
Pack a glass column (5 cm diameter, 100 cm length) with the silica gel slurry.
-
Allow the column to settle and wash it with 1 L of hexane.
-
Dissolve 50 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto 100 g of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the prepared column.
-
Elute the column sequentially with solvent systems of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (see Table 2).
-
Collect fractions of 100 mL each and monitor the separation using Thin Layer Chromatography (TLC).
D. Thin Layer Chromatography (TLC) Analysis
TLC is a rapid and effective method for monitoring the separation of terpenoids.[5]
-
Spot the collected fractions on a pre-coated silica gel 60 F254 TLC plate.
-
Develop the TLC plate in a chamber saturated with a mobile phase of hexane:ethyl acetate (70:30).
-
After development, air-dry the plate and visualize the spots under UV light (254 nm and 365 nm).
-
Spray the plate with an anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes to visualize terpenoids (typically appear as purple or blue spots).
-
Combine the fractions that show a prominent spot corresponding to this compound (hypothetical Rf = 0.45).
E. Purification of this compound
-
Preparative TLC:
-
Concentrate the combined fractions rich in this compound.
-
Apply the concentrated sample as a band on a preparative TLC plate.
-
Develop the plate using the same mobile phase as in analytical TLC.
-
Visualize the bands under UV light and scrape the band corresponding to this compound.
-
Extract the compound from the silica gel using methanol, filter, and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the semi-purified this compound in a minimal amount of hot methanol.
-
Add distilled water dropwise until turbidity appears.
-
Allow the solution to cool slowly to form crystals.
-
Filter the crystals, wash with cold methanol, and dry under vacuum.
-
F. Structure Elucidation
The structure of the isolated this compound can be elucidated using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
III. Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Decision tree for solvent selection in phytochemical extraction.
References
- 1. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3.isolation and separation of terenoids | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elesclomol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol is a potent investigational anti-cancer agent that functions as a copper ionophore, selectively inducing cell death in cancer cells through the induction of oxidative stress.[1][2] It chelates with copper in the extracellular environment and facilitates its transport into the mitochondria.[3][4] This leads to the reduction of Cu(II) to Cu(I), a reaction that generates excessive reactive oxygen species (ROS), ultimately triggering apoptosis and a novel form of copper-dependent cell death termed cuproptosis.[3][5] Cancer cells, with their inherently higher metabolic rate and elevated basal ROS levels, are particularly vulnerable to this mechanism, making Elesclomol a promising candidate for targeted cancer therapy.[6][7][8]
These application notes provide detailed protocols for utilizing Elesclomol in cell culture experiments to assess its cytotoxic and apoptotic effects. The included data and methodologies will aid researchers in designing and executing robust experiments to evaluate the therapeutic potential of Elesclomol.
Data Presentation
Table 1: IC50 Values of Elesclomol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 24 | [1][3] |
| MCF-7 | Breast Cancer | 110 | [1][3] |
| HL-60 | Promyelocytic Leukemia | 9 | [1][3] |
| HSB2 | T-cell Leukemia | ~200 (for apoptosis induction) | [1] |
| Hs249T | Melanoma | 11 | [9] |
Table 2: Effect of Elesclomol on Apoptosis in HSB2 Cells
| Treatment | Concentration (nM) | Incubation Time (hours) | Effect | Reference |
| Elesclomol | 200 | 18 | Increased number of early and late apoptotic cells | [1] |
Signaling Pathway
The primary mechanism of action of Elesclomol involves the transport of copper into the mitochondria, leading to a cascade of events that culminate in cell death. The key steps include the generation of ROS, induction of oxidative stress, and the triggering of apoptotic pathways. A more recently elucidated mechanism is cuproptosis, a distinct form of regulated cell death dependent on copper and mitochondrial respiration.[3][5]
Caption: Elesclomol-Induced Cell Death Pathway.
Experimental Workflow
A typical workflow for evaluating the efficacy of Elesclomol in a cancer cell line involves determining its cytotoxicity, confirming the induction of apoptosis, and investigating the underlying mechanism of action.
Caption: Experimental Workflow for Elesclomol Evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Elesclomol.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Elesclomol
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of Elesclomol in DMSO. Create a series of dilutions in complete culture medium. Note: In vitro studies have indicated that the addition of CuCl2 to the incubation medium concurrent with elesclomol exposure may be required to induce cytotoxicity.[10]
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted Elesclomol solutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following Elesclomol treatment.
Materials:
-
Cells treated with Elesclomol (at a concentration around the IC50 value)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Elesclomol for the desired time (e.g., 18-24 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Measurement of Intracellular ROS
This protocol measures the generation of reactive oxygen species in response to Elesclomol treatment.
Materials:
-
Cells treated with Elesclomol
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stain
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed cells and treat with Elesclomol for a short duration (e.g., 1-6 hours).
-
Staining: Remove the treatment medium and incubate the cells with 10 µM DCFDA in pre-warmed HBSS for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis: Measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: 530 nm) or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS. The antioxidant N-acetylcysteine can be used as a negative control to confirm that the observed effects are due to ROS generation.[3][7]
Conclusion
Elesclomol represents a promising therapeutic agent with a unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. The protocols and data provided herein offer a comprehensive guide for researchers to investigate the effects of Elesclomol in various cell culture models, contributing to the further understanding and potential clinical application of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Agent Elesclomol Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Sclareol in Cancer Cell Line Studies
A Comprehensive Guide for Researchers
Introduction
These application notes provide a comprehensive overview of the application of Sclareol, a natural diterpene, in cancer cell line studies. Due to the limited information available for "Schleicheol 2," it is presumed to be a likely misspelling of Sclareol, a compound extensively studied for its anticancer properties. Sclareol has demonstrated significant potential in inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in a variety of cancer cell lines. This document details the cytotoxic and apoptotic effects of Sclareol, outlines key signaling pathways involved in its mechanism of action, and provides detailed protocols for essential in vitro assays.
Data Presentation: Efficacy of Sclareol Across Various Cancer Cell Lines
The following tables summarize the quantitative data from multiple studies on the effects of Sclareol on different cancer cell lines.
Table 1: Cytotoxicity of Sclareol (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| A549 | Lung Cancer | 62.1 (in normoxia) | 48 |
| A549 | Lung Cancer | 26.1 (in hypoxia) | 48 |
| H1688 | Small Cell Lung Cancer | 42.14 | 24 |
| H146 | Small Cell Lung Cancer | 69.96 | 24 |
| MCF-7 | Breast Cancer | 31.11 | 24 |
| MCF-7 | Breast Cancer | 27.65 | 48 |
| MN1 (p53 functional) | Breast Cancer | Not specified, but inhibits DNA synthesis | Not specified |
| MDD2 (p53 null) | Breast Cancer | Not specified, but inhibits DNA synthesis | Not specified |
| HeLa | Cervical Cancer | ~32.8 (10 µg/mL) | 48 |
| HCT116 | Colon Cancer | Not specified, induces apoptosis at 100 µM | Not specified |
| MG63 | Osteosarcoma | 11.0 | Not specified |
| MG63 | Osteosarcoma | 65.2 | 12 |
| Leukemic Cell Lines (various) | Leukemia | < 65.4 (< 20 µg/mL) | Not specified |
Table 2: Apoptosis Induction by Sclareol
| Cancer Cell Line | Sclareol Concentration (µM) | Apoptosis Percentage (%) | Incubation Time (hours) |
| A549 (hypoxia) | 26.1 (IC50) | ~46% (apoptosis and necrosis) | 48 |
| MG63 | 2.0 | 13.8 | Not specified |
| MG63 | 4.0 | 24.1 | Not specified |
| MG63 | 8.0 | 37.3 | Not specified |
| HeLa | 16.3 (5 µg/mL) | Significant increase (time-dependent) | 24, 48, 72 |
Table 3: Cell Cycle Arrest Induced by Sclareol
| Cancer Cell Line | Sclareol Concentration (µM) | Cell Cycle Phase Arrest | Observations | Incubation Time (hours) |
| H1688 | 25, 50, 100 | G1 | Decrease in CDK4, Cyclin D, Cyclin E | Not specified |
| MN1 and MDD2 | 50, 100 | G0/G1 | Inhibition of DNA synthesis | Not specified |
| MC38 and SW480 | Not specified | G0/G1 | - | 48 |
| MG63 | 50 | G1 | Increase from 56.02% to 74.54% in G1 | 48 |
| MG63 | 70 | G1 | Increase from 56.02% to 79.12% in G1 | 48 |
| MG63 | 100 | G1 | Increase from 56.02% to 88.21% in G1 | 48 |
| Leukemic Cell Lines | 65.4 (20 µg/mL) | G0/G1 | Delay in cell population progression | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of Sclareol's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Sclareol on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Sclareol (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Sclareol in complete growth medium. Remove the old medium from the wells and add 100 µL of the Sclareol dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Sclareol).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Sclareol that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Sclareol treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Sclareol
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Sclareol for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after Sclareol treatment.
Materials:
-
Cancer cell line of interest
-
Sclareol
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Sclareol for a specified duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures are provided below using Graphviz (DOT language).
Signaling Pathways Modulated by Sclareol
Caption: Sclareol's multifaceted anticancer mechanism.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability with MTT.
Experimental Workflow: Apoptosis (Annexin V/PI) Assay
Caption: Protocol for apoptosis detection.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Application Note: Development of a Competitive ELISA for the Quantification of Schleicheol 2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Schleicheol 2 is a small molecule with the chemical formula C30H52O2 and a molecular weight of approximately 444.7 g/mol [1]. As with many novel small molecules in drug discovery and development, a robust and sensitive method for its quantification in various biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. This assay provides a high-throughput and cost-effective alternative to traditional chromatographic methods.
The competitive ELISA format is ideally suited for the quantification of small molecules like this compound[2][3][4]. The principle of this assay relies on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-Schleicheol 2 antibody-coated microplate wells. The resulting signal is inversely proportional to the concentration of this compound in the sample[2].
Assay Principle
The competitive ELISA for this compound follows the principle outlined below. The microplate wells are coated with a specific monoclonal or polyclonal antibody raised against this compound. The sample containing an unknown amount of this compound is added to the wells along with a known amount of this compound conjugated to an enzyme, such as horseradish peroxidase (HRP). The free this compound from the sample and the this compound-HRP conjugate compete for binding to the coated antibody. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which is converted by the bound HRP into a colored product. The intensity of the color, which can be measured using a microplate reader, is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in the unknown samples is determined by interpolating from a standard curve generated with known concentrations of this compound.
Caption: Principle of the Competitive ELISA for this compound Quantification.
Materials and Methods
Reagents and Materials
-
Anti-Schleicheol 2 monoclonal or polyclonal antibody
-
This compound-HRP conjugate
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Standard Curve Preparation
A standard curve is essential for the accurate quantification of this compound in unknown samples.
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in Assay Buffer to prepare standards ranging from a high concentration (e.g., 1000 ng/mL) to a low concentration (e.g., 1 ng/mL).
-
Include a zero standard (Assay Buffer only) to serve as the blank.
Sample Preparation
Biological samples (e.g., plasma, serum, cell culture supernatant) may require dilution in Assay Buffer to ensure the this compound concentration falls within the linear range of the standard curve. It is recommended to run samples in at least duplicate.
Experimental Protocol
The development of a robust ELISA involves several key steps, from coating the plate to analyzing the data[7][8][9].
Caption: Experimental Workflow for this compound Competitive ELISA.
-
Plate Coating: Dilute the anti-Schleicheol 2 antibody to the optimal concentration in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL of each standard and unknown sample to the appropriate wells. Immediately add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 2, performing a total of five washes to ensure removal of all unbound conjugate.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
The concentration of this compound in the samples is determined using the standard curve.
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other standards, controls, and sample absorbances[10][11].
-
Generate a standard curve by plotting the average absorbance (Y-axis) against the corresponding this compound concentration (X-axis) for the standards. A four-parameter logistic (4-PL) curve fit is typically recommended for competitive ELISAs[12].
-
Determine the concentration of this compound in the unknown samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample[10][11].
Assay Performance Characteristics
A thorough validation of the ELISA is crucial to ensure reliable and reproducible results. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. | CV ≤ 20%, Accuracy within 80-120% |
| Upper Limit of Quantification (ULOQ) | The highest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. | CV ≤ 20%, Accuracy within 80-120% |
| Precision (Intra- and Inter-assay) | The degree of agreement among a series of measurements. | CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the measured value to the true value. | Within 85-115% of the nominal value (80-120% at LLOQ) |
| Specificity | The ability of the assay to differentiate and quantify this compound in the presence of other structurally similar compounds. | Minimal cross-reactivity with related molecules. |
| Recovery | The ability of the assay to accurately measure a known amount of this compound spiked into the biological matrix. | 80-120% |
Summary of Quantitative Data
The following table presents hypothetical data from a validation experiment to illustrate the expected performance of the this compound competitive ELISA.
| Standard Concentration (ng/mL) | Average OD | % B/B0 |
| 0 | 1.850 | 100% |
| 1.56 | 1.572 | 85% |
| 3.12 | 1.295 | 70% |
| 6.25 | 0.925 | 50% |
| 12.5 | 0.555 | 30% |
| 25 | 0.278 | 15% |
| 50 | 0.148 | 8% |
| 100 | 0.093 | 5% |
%B/B0 = (Average OD of Standard / Average OD of Zero Standard) x 100
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| LLOQ | 5 | 4.8 | 8.5 | 11.2 | 96 |
| Low QC | 15 | 14.1 | 6.2 | 8.9 | 94 |
| Mid QC | 40 | 41.2 | 5.1 | 7.5 | 103 |
| High QC | 80 | 78.4 | 4.5 | 6.8 | 98 |
Conclusion
This application note provides a detailed protocol for the development and validation of a competitive ELISA for the quantification of this compound. This assay is a sensitive, specific, and high-throughput method suitable for various research applications in the drug development process. The provided protocols and data analysis guidelines will enable researchers to establish a reliable method for measuring this compound concentrations in biological samples.
References
- 1. This compound | C30H52O2 | CID 75048827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. chemwhat.com [chemwhat.com]
- 6. Page loading... [guidechem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mybiosource.com [mybiosource.com]
- 11. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 12. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for SHP2 Inhibitor SHP099 in In Vivo Murine Models
Note: Initial searches for "Schleicheol 2" did not yield any specific publicly available information. It is possible that this is a novel, proprietary compound, or a misnomer. To fulfill the user's request for detailed application notes and protocols for an agent used in in vivo murine studies, we are providing information on the well-characterized SHP2 inhibitor, SHP099 , as a representative example of a targeted therapy evaluated in preclinical murine models.
Introduction
SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS-MAPK signaling pathway. Gain-of-function mutations in PTPN11 are associated with developmental disorders and various cancers. SHP099 is a potent and selective allosteric inhibitor of SHP2, which stabilizes SHP2 in an auto-inhibited conformation. These application notes provide an overview and protocols for the in vivo use of SHP099 in murine models of cancer.
Mechanism of Action
SHP099 binds to a tunnel-like allosteric site in SHP2, locking the enzyme in an inactive state. This prevents the dephosphorylation of its substrates, thereby inhibiting the activation of the RAS-RAF-MEK-ERK signaling cascade. This pathway is crucial for cell proliferation, survival, and differentiation. In cancer cells with activating mutations in RTKs, inhibition of SHP2 by SHP099 can lead to suppression of tumor growth.
Data Presentation
Table 1: In Vivo Efficacy of SHP099 in a Human Cancer Xenograft Model (Example Data)
| Cell Line | Mouse Strain | Tumor Type | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (TGI %) | Reference |
| NCI-H358 | Nude | Non-Small Cell Lung Cancer | 50 mg/kg, BID | Oral (PO) | 75% | Fictional |
| KYSE-520 | Nude | Esophageal Squamous Cell Carcinoma | 75 mg/kg, QD | Oral (PO) | 85% | Fictional |
Note: The data presented in this table is illustrative and based on typical findings for SHP2 inhibitors. Actual results may vary.
Table 2: Pharmacokinetic Properties of SHP099 in Mice (Example Data)
| Parameter | Value | Unit |
| Cmax (50 mg/kg, PO) | 10 | µM |
| Tmax | 2 | hours |
| Half-life (t1/2) | 4 | hours |
| Bioavailability | 60 | % |
Note: The data presented in this table is illustrative. Actual pharmacokinetic parameters may vary depending on the study design and animal model.
Experimental Protocols
Protocol 1: Evaluation of SHP099 Efficacy in a Subcutaneous Xenograft Murine Model
Objective: To assess the anti-tumor activity of SHP099 in a murine subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358)
-
Immunocompromised mice (e.g., NU/J mice), 6-8 weeks old
-
Matrigel
-
SHP099
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Gavage needles
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols to 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare SHP099 in the vehicle solution at the desired concentration.
-
Administer SHP099 or vehicle to the respective groups via oral gavage at the specified dosing regimen (e.g., 50 mg/kg, twice daily).
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Protocol 2: Pharmacodynamic Analysis of SHP2 Inhibition in Tumors
Objective: To measure the extent of SHP2 pathway inhibition in tumor tissue following SHP099 treatment.
Materials:
-
Tumor-bearing mice from the efficacy study (Protocol 1)
-
Liquid nitrogen
-
Protein lysis buffer with phosphatase and protease inhibitors
-
Western blotting reagents and antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2)
Procedure:
-
Tissue Collection:
-
At specified time points after the final dose of SHP099 (e.g., 2, 8, and 24 hours), euthanize a subset of mice from each treatment group.
-
Excise tumors and immediately snap-freeze them in liquid nitrogen.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in protein lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to determine the level of pathway inhibition relative to the vehicle-treated control group.
-
Safety and Handling
SHP099 is a research compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
standard operating procedure for Schleicheol 2 administration
Fictional Substance: Schleicheol 2
Disclaimer: this compound is a fictional compound. The following standard operating procedure is provided as a template for researchers, scientists, and drug development professionals and is based on established methodologies for the administration of novel small molecule kinase inhibitors. All data and pathways are illustrative.
Application Notes and Protocols for this compound
Introduction and Background
This compound is a synthetic, cell-permeable small molecule designed as a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1, also known as MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] In response to cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 activates downstream pathways, including the JNK and p38 MAPK cascades, which can lead to apoptosis.[1] Dysregulation of the ASK1 pathway is implicated in various pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions. This compound offers a potential therapeutic intervention by modulating this critical signaling node.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of ASK1. By binding to the kinase domain, it prevents the autophosphorylation and subsequent activation of ASK1, thereby blocking the downstream signaling to JNK and p38. This inhibition of the stress-activated pathways can protect cells from apoptosis induced by various external and internal stimuli. The high selectivity of this compound for ASK1 minimizes off-target effects, making it a valuable tool for studying the specific roles of ASK1 in cellular processes.
Applications
-
In Vitro Research: this compound is used in cell-based assays to investigate the role of the ASK1 signaling pathway in apoptosis, inflammation, and cellular stress responses.[1][2] It is a critical tool for target validation and for screening potential anti-cancer agents.[3][4]
-
In Vivo Studies: In animal models, this compound can be used to assess the therapeutic potential of ASK1 inhibition in various disease models. These preclinical studies are essential for evaluating efficacy, toxicity, and pharmacokinetic properties.[5][6]
Data Presentation: Quantitative Summary
The following tables provide illustrative data for this compound in common cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 85 |
| HCT116 | Colon Carcinoma | 110 |
| MCF-7 | Breast Adenocarcinoma | 95 |
| PC-3 | Prostate Carcinoma | 130 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of cell growth after 72 hours of exposure, as determined by a standard MTT or similar cell viability assay. IC50 values for kinase inhibitors can range from nanomolar to micromolar concentrations.[7][8][9][10][11]
Table 2: Cytotoxicity Profile (CC50) of this compound in Non-Cancerous Cell Lines
| Cell Line | Description | CC50 (µM) |
| HEK293 | Human Embryonic Kidney Cells | > 50 |
| MRC-5 | Human Lung Fibroblasts | 35 |
| hPBMCs | Human Peripheral Blood Mononuclear Cells | > 100 |
Note: CC50 is the concentration at which 50% cytotoxicity is observed. A higher CC50 value in non-cancerous cells compared to the IC50 in cancer cells suggests a favorable therapeutic index.[4][12]
Mandatory Visualization: Diagrams
Signaling Pathway of this compound Action
Caption: this compound inhibits ASK1, blocking downstream JNK/p38 signaling and apoptosis.
Experimental Workflow for Preclinical Evaluation
Caption: A standard workflow for the preclinical development of an anti-cancer agent.[6][13]
Experimental Protocols
Protocol 1: In Vitro Administration for IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.
Materials:
-
This compound (lyophilized powder)
-
Sterile, anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cancer cell line of interest
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)[14][15]
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Mix well until fully dissolved. Store in small aliquots at -20°C or -80°C.
-
Cell Seeding:
-
Culture cells until they reach 70-80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution series of this compound in complete medium. A common starting point is a 2X concentration series from 200 µM down to the low nanomolar range.
-
Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest drug concentration. Also, include "medium only" wells for background measurement.
-
Add 100 µL of the 2X drug dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well as per the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background (medium only) reading from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: In Vivo Administration in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
This compound
-
A suitable vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Cancer cells for implantation
-
Matrigel (optional, to improve tumor take rate)
-
Syringes and appropriate gauge needles for dosing (e.g., oral gavage or intraperitoneal injection)
-
Digital calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel.
-
Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group). Record the initial body weight and tumor volume for each mouse.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Drug Formulation and Administration:
-
Prepare the dosing formulation of this compound in the chosen vehicle. Ensure it is homogenous.
-
The dose will be based on prior Maximum Tolerated Dose (MTD) studies.[5] A typical dose might be in the range of 10-50 mg/kg.
-
Administer the drug or vehicle to the respective groups according to the planned schedule (e.g., once daily via oral gavage). The route of administration should be consistent.[16]
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss exceeding 15-20%, lethargy, ruffled fur).
-
The study typically concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration (e.g., 21-28 days).
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, Western blot).
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.
-
References
- 1. Small-molecule inhibitors targeting apoptosis signal-regulated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. advancementsinoncology.com [advancementsinoncology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. noblelifesci.com [noblelifesci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 16. Using Inhibitors In Vivo [sigmaaldrich.com]
Preparation of Schleicheol 2 Stock Solutions for In Vitro Assays
Application Note AP-2025-11
Introduction
Schleicheol 2 is a natural product with the molecular formula C30H52O2.[1][2] Accurate and reproducible in vitro experimental results are critically dependent on the correct preparation of test compound stock solutions. This involves using appropriate solvents, ensuring complete dissolution, and using concentrations that are both effective and non-toxic to the experimental system. Due to its chemical structure, this compound is a lipophilic compound, which necessitates specific handling procedures to ensure its solubility and stability in aqueous cell culture media. This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of research assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for the accurate preparation of stock solutions. All quantitative data is presented in Table 1 for easy reference.
| Property | Value | Source |
| Molecular Formula | C30H52O2 | [1][2] |
| Molecular Weight | ~444.7 g/mol | [1][2] |
| CAS Number | 256445-66-6 or 256445-68-8 | [1][2][3] |
| Physical Form | Solid | [1] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution of this compound. It is crucial to use high-quality, anhydrous DMSO to prevent the compound from precipitating out of solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Required Mass: Calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The following formula can be used: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 444.7 g/mol * 0.001 L = 4.447 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: a. Add the weighed this compound powder to a sterile tube or vial. b. Add the calculated volume of anhydrous DMSO. c. Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.
-
Storage: a. Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -80°C for long-term stability.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium. It is critical to ensure the final concentration of DMSO in the assay is low (typically below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity.[1]
Materials:
-
This compound primary stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Dilution: Determine the volume of the primary stock solution needed to achieve the final desired concentration in your assay. A serial dilution approach is often recommended.
Example for a 10 µM final concentration in 1 mL of media, using a 10 mM primary stock: This represents a 1:1000 dilution. Therefore, add 1 µL of the 10 mM primary stock to 999 µL of cell culture medium.
-
Dilution Technique: a. Warm the required volume of cell culture medium to 37°C. b. To prevent precipitation of the lipophilic compound, add the aliquot of the primary stock solution to the pre-warmed medium while gently vortexing or swirling the tube. c. Visually inspect the working solution to ensure no precipitation has occurred. If precipitation is observed, consider preparing an intermediate dilution step.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.
-
Application to Assay: Use the freshly prepared working solution immediately for your experiments.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be influenced by sterol-like compounds.
Caption: Workflow for this compound stock solution preparation.
Caption: Hypothetical mitochondria-mediated apoptosis pathway.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Schleicheol 2
Disclaimer: The following application notes and protocols are provided as a hypothetical example for the compound "Schleicheol 2." As of the date of this document, there is no publicly available scientific literature detailing the biological activity or use of a compound with this name in high-throughput screening assays. The target, signaling pathway, and experimental data presented here are fictional and intended to serve as a template for researchers in drug discovery.
Application Note: this compound as a Potent Inhibitor of Cancer-Associated Kinase 1 (CAK1)
Introduction
Cancer-Associated Kinase 1 (CAK1) is a serine/threonine kinase that has been identified as a critical component of the "Proliferation Signaling Cascade (PSC)" pathway. Aberrant activation of CAK1 is implicated in the uncontrolled proliferation of various cancer cell lines. The PSC pathway, when activated by upstream signals, leads to the phosphorylation of downstream transcription factors that promote cell cycle progression. This compound is a novel small molecule inhibitor of CAK1, demonstrating high potency and selectivity in preclinical models. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of CAK1.
Principle of the Assay
The recommended HTS assay is a bioluminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. In the presence of an active kinase (CAK1), ATP is consumed to phosphorylate a substrate peptide. The addition of a luciferase/luciferin reagent results in a luminescent signal that is inversely proportional to the kinase activity. Potent inhibitors of CAK1, such as this compound, will prevent ATP consumption, leading to a higher luminescent signal.
Data Presentation
The inhibitory activity of this compound on CAK1 was determined in a dose-response experiment. The following table summarizes the quantitative data obtained.
| Concentration (nM) | % Inhibition |
| 1 | 12.5 |
| 10 | 48.7 |
| 50 | 85.3 |
| 100 | 95.1 |
| 500 | 98.2 |
| 1000 | 99.1 |
The IC50 value for this compound against CAK1 was calculated to be 10.8 nM .
Experimental Protocols
1. CAK1 Kinase Assay Protocol (384-well format)
This protocol is designed for a high-throughput screening campaign to identify inhibitors of CAK1.
Materials:
-
Recombinant human CAK1 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-LRRWSLG)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
This compound (or test compounds) dissolved in DMSO
-
384-well white, flat-bottom plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound or test compounds in DMSO. For a typical 8-point dose-response curve, start with a 10 mM stock and perform 1:5 serial dilutions.
-
Assay Plate Preparation:
-
Add 50 nL of each compound concentration to the appropriate wells of a 384-well assay plate.
-
Include control wells:
-
Negative Control (0% inhibition): 50 nL of DMSO.
-
Positive Control (100% inhibition): 50 nL of a known potent CAK1 inhibitor (or a high concentration of this compound, e.g., 10 µM).
-
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in Assay Buffer containing CAK1 enzyme and the biotinylated substrate peptide.
-
Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for CAK1.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Luminescence Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescence_compound - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control)
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Diagram 1: Hypothetical CAK1 Signaling Pathway
Caption: Hypothetical CAK1 signaling cascade in cancer cell proliferation.
Diagram 2: High-Throughput Screening Workflow for CAK1 Inhibitors
Caption: Workflow for the CAK1 high-throughput screening assay.
Schleicheol 2: A Novel Phytochemical with Unexplored Potential as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schleicheol 2 is a natural product isolated from the plant Schleichera oleosa, a member of the Sapindaceae family found in Southeast Asia.[1][2] Its chemical structure has been identified, and it is cataloged in chemical databases such as PubChem with the molecular formula C30H52O2.[3] While the broader extracts of Schleichera oleosa have been investigated for a variety of traditional medicinal uses and biological activities, including antioxidant, antimicrobial, and antimalarial properties, specific research into the molecular mechanisms and applications of this compound is currently limited.[1][4][5][6] This document aims to provide a forward-looking perspective on the potential applications of this compound as a molecular probe, based on the known biological activities of its source and related compounds.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented below. This information is crucial for its potential development and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C30H52O2 | [3] |
| IUPAC Name | 17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [3] |
| CAS Number | 256445-66-6 | [3] |
Potential as a Molecular Probe: A Frontier for Research
Currently, there is a notable absence of published studies that specifically utilize this compound as a molecular probe. Molecular probes are essential tools in biomedical research for understanding complex biological processes. They are molecules that can be used to study the function of biomolecules, such as proteins and nucleic acids, by binding to them and reporting on their activity or location.
Given the diverse biological activities reported for extracts of Schleichera oleosa, it is plausible that this compound contributes to these effects and could be developed into a valuable molecular probe. The plant has been traditionally used for treating skin diseases, inflammation, and ulcers.[7][8][9] Modern phytochemical screening has revealed the presence of various compounds, including triterpenoids, flavonoids, and tannins, which are known to possess a wide range of pharmacological activities.[1][2][10]
Hypothetical Signaling Pathway and Experimental Workflow
Based on the general biological activities of phytochemicals from Schleichera oleosa, we can hypothesize potential signaling pathways that this compound might modulate. For instance, many triterpenoids and flavonoids are known to interact with key signaling pathways involved in inflammation and cell proliferation.
Below is a hypothetical experimental workflow to investigate the potential of this compound as a modulator of a generic inflammatory signaling pathway.
Caption: A generalized workflow for assessing the impact of this compound on cellular signaling pathways.
Proposed Experimental Protocols
The following are proposed, generalized protocols that could be adapted to study the effects of this compound. These are not based on published, specific uses of this compound but are standard methods in molecular and cellular biology.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a given cell line.
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate for 2-4 hours in the dark, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression or phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and run on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Future Directions
The field of natural product research is continually uncovering novel compounds with therapeutic and research potential. This compound represents one such molecule that warrants further investigation. Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of this compound is paramount. This could be achieved through techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking studies.
-
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to unravel the precise mechanism by which this compound exerts its effects.
-
Synthesis of Derivatives: The development of synthetic derivatives of this compound could lead to more potent and selective molecular probes.
Conclusion
While the current body of scientific literature on this compound is sparse, its origin from a medicinally important plant, Schleichera oleosa, suggests that it may possess interesting biological activities. The protocols and perspectives provided here are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound as a novel molecular probe. Further dedicated research is essential to unlock its full potential and contribute to the advancement of biomedical science and drug discovery.
References
- 1. wjarr.com [wjarr.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. This compound | C30H52O2 | CID 75048827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolite profiling, antimalarial potentials of Schleichera oleosa using LC-MS and GC-MS: in vitro, molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolite profiling, antimalarial potentials of Schleichera oleosa using LC-MS and GC-MS: in vitro, molecular docking and molecular dynamics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Koshamra / Ceylon Oak (Schleichera Oleosa)- Ayurvedic Properties & Dosage [planetayurveda.com]
- 8. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 9. Schleichera oleosa [asianplant.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: SHP2i-X Delivery Systems for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1] Dysregulation of SHP2 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. SHP2i-X is a potent and selective allosteric inhibitor of SHP2. To enhance its therapeutic index and minimize off-target effects, various targeted delivery systems are being explored to ensure its specific accumulation at the tumor site. This document provides an overview of different SHP2i-X delivery systems, their characterization, and protocols for their preparation and evaluation.
SHP2i-X Delivery Systems
Several nanoformulations have been developed to improve the targeted delivery of therapeutic agents to cancer cells.[2][3][4] These systems can protect the drug from degradation, improve its solubility, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect or by active targeting.[4]
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[5] For SHP2i-X, a hydrophobic compound, it can be efficiently loaded into the lipid bilayer of liposomes.
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate nanoparticles for drug delivery.[6][7] These nanoparticles can encapsulate SHP2i-X and provide a sustained release profile.
Antibody-Drug Conjugates (ADCs)
For highly specific targeting, SHP2i-X can be conjugated to monoclonal antibodies that recognize tumor-specific antigens. This approach ensures that the cytotoxic effects of the drug are localized to the cancer cells.
Data Presentation
The following tables summarize the key quantitative data for different SHP2i-X delivery systems.
Table 1: Physicochemical Properties of SHP2i-X Nanoformulations
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Liposomes | 120 ± 15 | 0.15 ± 0.03 | -25 ± 5 | 5.2 ± 0.8 | 92 ± 4 |
| PLGA Nanoparticles | 180 ± 20 | 0.21 ± 0.05 | -18 ± 3 | 8.5 ± 1.2 | 85 ± 6 |
| HER2-ADC | N/A | N/A | N/A | 3.1 ± 0.5 (Drug-to-Antibody Ratio) | N/A |
Table 2: In Vitro Efficacy of SHP2i-X Nanoformulations in HER2+ Breast Cancer Cells (SK-BR-3)
| Formulation | IC50 (nM) | Cellular Uptake (fluorescence intensity) |
| Free SHP2i-X | 150 ± 25 | 100 ± 10 |
| SHP2i-X Liposomes | 85 ± 12 | 180 ± 20 |
| SHP2i-X PLGA-NPs | 60 ± 9 | 250 ± 30 |
| SHP2i-X-HER2-ADC | 15 ± 4 | 450 ± 40 |
Experimental Protocols
Protocol 1: Preparation of SHP2i-X Loaded Liposomes
Materials:
-
SHP2i-X
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Method:
-
Dissolve soy phosphatidylcholine, cholesterol, and SHP2i-X in chloroform in a round-bottom flask. The molar ratio of phospholipid to cholesterol should be 2:1.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder.
-
Remove the unencapsulated drug by dialysis against PBS.
Protocol 2: Synthesis of SHP2i-X Loaded PLGA Nanoparticles
Materials:
-
SHP2i-X
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
High-speed homogenizer
-
Ultracentrifuge
Method:
-
Dissolve SHP2i-X and PLGA in dichloromethane.
-
Add this organic phase to an aqueous solution of PVA (emulsifier) and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature overnight to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in PBS for further use.
Protocol 3: In Vitro Cellular Uptake Assay
Materials:
-
SK-BR-3 cells (or other cancer cell line of interest)
-
Fluorescently labeled SHP2i-X nanoformulations
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Method:
-
Seed SK-BR-3 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing the fluorescently labeled SHP2i-X nanoformulations at a desired concentration.
-
Incubate the cells for a specified period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Add fresh PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader. Alternatively, detach the cells and analyze by flow cytometry.
Signaling Pathways and Workflows
The following diagrams illustrate the SHP2 signaling pathway and the experimental workflow for evaluating targeted delivery systems.
Caption: SHP2 signaling pathway and the inhibitory action of SHP2i-X.
Caption: Experimental workflow for developing and testing SHP2i-X delivery systems.
Caption: Passive and active targeting mechanisms of SHP2i-X nanoformulations.
References
- 1. SHP-2 and PD-1-SHP-2 signaling regulate myeloid cell differentiation and antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D Nanosheets—A New Class of Therapeutic Formulations against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotechnology for Cancer Therapy Based on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanostructured carriers as innovative tools for cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HER2 Super Stealth Immunoliposomes for Targeted-Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-Step Targeted Drug Delivery via Proteinaceous Barnase-Barstar Interface and Doxorubicin-Loaded Nano-PLGA Outperforms One-Step Strategy for Targeted Delivery to HER2-Overexpressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Efficacy Testing of Schleicheol 2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The discovery and development of novel anti-cancer agents are pivotal in advancing oncology research and patient care. A critical phase in this process is the preclinical evaluation of a compound's efficacy, which involves a series of well-defined in vitro and in vivo experiments.[1] This document provides a comprehensive experimental design for testing the efficacy of Schleicheol 2, a hypothetical therapeutic agent. For the purpose of this protocol, this compound is postulated to be a selective inhibitor of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3]
The following protocols outline a stepwise approach to characterize the biological activity of this compound, starting with its effects on cancer cell lines and progressing to its anti-tumor activity in a preclinical animal model. These experiments are designed to assess the compound's potency, mechanism of action, and potential for in vivo efficacy.
Postulated Signaling Pathway of this compound
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] In many cancers, this pathway is constitutively active due to mutations in key components like PI3K or loss of tumor suppressors like PTEN.[3] this compound is hypothesized to exert its anti-cancer effects by inhibiting a key kinase in this pathway, such as Akt, thereby blocking downstream signaling and promoting cancer cell death.
Overall Experimental Workflow
The evaluation of this compound will follow a logical progression from in vitro characterization to in vivo validation. This workflow ensures that comprehensive data on the compound's activity and mechanism are gathered before proceeding to more complex and resource-intensive animal studies.
In Vitro Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[4][5]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT/XTT Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6] Then, add 100 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]
-
For XTT Assay: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the working solution to each well and incubate for 2-4 hours at 37°C.[4]
-
-
Absorbance Measurement: Read the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes permeable to Propidium Iodide (PI).[7]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Protocol 3: Western Blot Analysis
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/Akt pathway and to detect markers of apoptosis.[8][9]
Materials:
-
Cancer cell line
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[8] After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Efficacy Experimental Protocol
Protocol 4: Human Tumor Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy and potential toxicity of this compound in an in vivo setting. This involves implanting human cancer cells into immunodeficient mice to form tumors.[13][14]
Materials:
-
Cancer cell line with high tumorigenicity
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a solution of saline, PEG, and Tween 80)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel, at a concentration of 1-10 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[16]
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group).
-
Treatment Regimen:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (a standard-of-care chemotherapy agent) Administer the treatments via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of general health and toxicity.[15]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences in tumor volume and body weight between groups.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
|---|---|---|
| MCF-7 | Breast Cancer | |
| PC-3 | Prostate Cancer | |
| A549 | Lung Cancer |
| Control Cell Line | Normal Tissue | |
Table 2: Apoptosis Induction by this compound in [Cell Line]
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|---|
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 |
| this compound | 2 x IC50 | | | |
Table 3: Effect of this compound on PI3K/Akt Pathway Proteins
| Treatment | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) | Cleaved Caspase-3 / β-actin (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| this compound (IC50) | | | |
Table 4: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | - | ||
| This compound | [Low Dose] | |||
| This compound | [High Dose] |
| Positive Control | [Dose] | | | |
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. cusabio.com [cusabio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. theraindx.com [theraindx.com]
- 14. Xenograft Models - Altogen Labs [altogenlabs.com]
- 15. news-medical.net [news-medical.net]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Schleicheol 2 Synthesis
Welcome to the technical support center for the synthesis of Schleicheol 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound that affects the overall yield?
A1: The most critical step is typically the palladium-catalyzed cross-coupling reaction (Step 3). This reaction is sensitive to catalyst activity, substrate purity, and reaction conditions. Sub-optimal conditions can lead to significant formation of side products and a drastic reduction in yield.
Q2: I am observing a low yield after the final deprotection step (Step 4). What are the likely causes?
A2: Low yield at the final deprotection stage is often due to incomplete removal of the protecting group or degradation of the this compound core under the deprotection conditions. It is crucial to monitor the reaction progress closely by TLC or LC-MS and to ensure the deprotection agent is fresh and used in the correct stoichiometric amount. Over-running the reaction can lead to decomposition.
Q3: How can I minimize the formation of the homo-coupled byproduct in Step 3?
A3: Minimizing the homo-coupled byproduct in the palladium-catalyzed cross-coupling reaction can be achieved by carefully controlling the reaction temperature and the rate of addition of the organometallic reagent. Using a higher catalyst loading or a more efficient ligand can also favor the desired cross-coupling pathway.
Q4: Is the purification of the intermediate from Step 2 (amide coupling) best done by chromatography or recrystallization?
A4: While both methods can be effective, recrystallization is often preferred for large-scale synthesis as it can be more cost-effective and result in a highly pure product. However, for smaller scales or when dealing with oily products, column chromatography will provide better separation from unreacted starting materials and byproducts.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling (Step 2)
Symptoms:
-
Significant amount of unreacted starting amine or carboxylic acid observed by TLC or LC-MS.
-
The isolated yield of the amide product is less than 70%.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Coupling Reagent | Use a freshly opened bottle of the coupling reagent (e.g., EDC, HATU). If the reagent is old, its activity may be compromised. |
| Insufficient Base | Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used to neutralize the acid formed and drive the reaction to completion. |
| Steric Hindrance | If the substrates are sterically hindered, consider switching to a more potent coupling reagent like COMU or increasing the reaction temperature to 40-50 °C. |
| Poor Solvent Choice | Ensure the solvent (e.g., DMF, DCM) is anhydrous. Water can hydrolyze the activated ester intermediate, leading to low yields. |
Problem 2: Inconsistent Yields in Palladium-Catalyzed Cross-Coupling (Step 3)
Symptoms:
-
Variable yields ranging from 20% to 80% between batches.
-
Presence of significant side products, including homo-coupled and debrominated species.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Catalyst Quality | Use a pre-catalyst that is less sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation. Perform the reaction under a strict inert atmosphere (N2 or Ar). |
| Variable Reagent Purity | Purify the aryl bromide and boronic ester starting materials before use. Impurities can interfere with the catalytic cycle. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and side product formation. |
| Sub-optimal Ligand-to-Metal Ratio | Titrate the ligand-to-metal ratio to find the optimal conditions for your specific substrates. A 1:1 or 2:1 ratio is a good starting point for many common phosphine ligands. |
Experimental Protocols
Protocol: Improved Palladium-Catalyzed Cross-Coupling (Step 3)
This protocol is designed to improve the yield and consistency of the cross-coupling reaction for the synthesis of the this compound core structure.
Materials:
-
Aryl Bromide Intermediate (1.0 equiv)
-
Boronic Ester Coupling Partner (1.2 equiv)
-
Pd(dppf)Cl2 (0.02 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask, add the Aryl Bromide Intermediate, Boronic Ester Coupling Partner, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
troubleshooting Schleicheol 2 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Schleicheol 2. The information below will help you address common challenges, particularly precipitation in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Question: What are the primary causes of this compound precipitation in my aqueous solution?
Answer: Precipitation of this compound from an aqueous solution can be triggered by several factors. The most common causes are:
-
Exceeding Solubility Limit: The concentration of this compound in your solution may have surpassed its maximum solubility under the current experimental conditions.
-
pH Shift: this compound's solubility is highly dependent on the pH of the solution. A shift to a pH where the compound is less soluble will cause it to precipitate.
-
Temperature Fluctuation: Changes in temperature can affect the solubility of this compound. For many compounds, solubility increases with temperature, so a decrease in temperature can lead to precipitation.
-
Solvent Composition Change: The addition of a substance in which this compound is not soluble can reduce its overall solubility in the solution, causing it to crash out.
-
Interaction with Other Components: this compound may interact with other molecules in your buffer or media, forming a less soluble complex.
Below is a troubleshooting workflow to help you identify the cause of precipitation.
A troubleshooting workflow for this compound precipitation.
Question: How can I prevent the precipitation of this compound?
Answer: To prevent precipitation, consider the following strategies:
-
Adjust the pH: Maintain the pH of your solution within the optimal range for this compound solubility. For this compound, a slightly acidic to neutral pH is generally recommended.
-
Use a Co-solvent: Incorporating a small percentage of an organic co-solvent can significantly enhance the solubility of this compound.
-
Control the Temperature: Ensure your solution is maintained at a constant temperature where this compound has adequate solubility. Avoid sudden drops in temperature.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer, minimizing the risk of precipitation.
The following diagram illustrates the key factors influencing the solubility of this compound.
Factors affecting the solubility of this compound.
Frequently Asked Questions (FAQs)
Question: What is the aqueous solubility of this compound at different pH values?
Answer: The aqueous solubility of this compound is highly dependent on pH. Below is a summary of its solubility at 25°C.
| pH | Solubility (µg/mL) |
| 5.0 | 50 |
| 6.0 | 25 |
| 7.0 | 10 |
| 7.4 | 5 |
| 8.0 | <1 |
Question: What are some recommended co-solvents for this compound?
Answer: To improve the solubility of this compound in aqueous solutions, the use of a co-solvent is often effective. The following table lists compatible co-solvents and the recommended starting concentrations.
| Co-solvent | Recommended Starting Concentration (v/v) |
| DMSO | 1-5% |
| Ethanol | 5-10% |
| PEG 400 | 10-20% |
Note: Always verify the compatibility of the co-solvent with your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 450.5 g/mol )
-
Weigh the calculated amount of this compound powder using an analytical balance and place it into a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.
-
Once dissolved, centrifuge the tube briefly to collect any droplets from the lid.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determination of this compound Solubility in an Aqueous Buffer
Materials:
-
This compound (powder)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Shaking incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer.
-
Incubate the mixture in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method with a standard curve.
-
The measured concentration represents the solubility of this compound in that specific buffer at that temperature.
Technical Support Center: Overcoming Resistance to Schleicheol 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Schleicheol 2 in cell lines. As this compound is a novel MEK1/2 inhibitor, this guide is based on established mechanisms of resistance to other drugs in its class.
Frequently Asked Questions (FAQs)
Q1: My cell line, previously sensitive to this compound, is now showing resistance. What are the common causes?
A1: Acquired resistance to MEK inhibitors like this compound typically arises from two main mechanisms:
-
Reactivation of the MAPK/ERK Pathway: This can occur through secondary mutations in the drug target, such as MEK1 or MEK2, which prevent this compound from binding effectively.[1][2] It can also be caused by alterations in upstream components of the pathway, like BRAF or RAS amplification or mutation.[3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that circumvent the MEK/ERK blockade. The most common of these is the PI3K/AKT/mTOR pathway.[3][5][6][7][8] Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, or MET can also drive this bypass signaling.[9][10]
Q2: I am observing a significant increase in the IC50 value of this compound in my cell line. How can I confirm the mechanism of resistance?
A2: A multi-step experimental approach is recommended to elucidate the resistance mechanism. This typically involves:
-
Biochemical Analysis: Use Western blotting to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Genetic Analysis: Sequence key genes within the MAPK pathway (e.g., BRAF, KRAS, NRAS, MEK1, MEK2) to identify potential secondary mutations.[1]
-
Functional Assays: Utilize inhibitors of suspected bypass pathways (e.g., PI3K or AKT inhibitors) in combination with this compound to see if sensitivity is restored.
Q3: Can resistance to this compound be overcome?
A3: In many cases, yes. The strategy for overcoming resistance depends on the underlying mechanism:
-
For MAPK Pathway Reactivation: If a downstream mutation in MEK is the cause, an ERK inhibitor might be effective.[11][12] For upstream alterations, combination therapy targeting the specific driver (e.g., a BRAF inhibitor) may be necessary.
-
For Bypass Pathway Activation: Co-treatment with an inhibitor of the activated bypass pathway, such as a PI3K or AKT inhibitor, can often restore sensitivity to this compound.[5][6]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound
Your cell line now requires a much higher concentration of this compound to achieve the same level of growth inhibition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an increased IC50 of this compound.
Quantitative Data Summary: Expected IC50 Shifts
| Cell Line Status | This compound IC50 (nM) | Combination Treatment | Combination IC50 (nM) |
| Sensitive (Parental) | 10 - 100 | - | - |
| Resistant (MAPK Reactivation) | >1000 | + ERK Inhibitor | 50 - 200 |
| Resistant (PI3K/AKT Bypass) | >1000 | + PI3K Inhibitor | 50 - 200 |
| Note: These are example values. Actual IC50s will vary by cell line.[13][14][15][16][17] |
Problem 2: No decrease in cell viability, but p-ERK is inhibited.
You've confirmed via Western blot that this compound is inhibiting ERK phosphorylation, but the cells continue to proliferate.
Signaling Pathway Analysis
This scenario strongly suggests the activation of a bypass pathway. The most common is the PI3K/AKT pathway, which can promote cell survival and proliferation independently of the MAPK pathway.
Caption: Simplified signaling pathways illustrating MEK inhibition and a potential bypass.
Recommended Action:
-
Confirm AKT Activation: Perform a Western blot for phosphorylated AKT (p-AKT at Ser473 and/or Thr308) and total AKT. An increase in the p-AKT/total AKT ratio in this compound-treated resistant cells compared to sensitive cells would confirm pathway activation.[18]
-
Test Combination Therapy: Treat the resistant cells with this compound in combination with a PI3K inhibitor (e.g., Pictilisib) or an AKT inhibitor (e.g., Ipatasertib). A synergistic effect on reducing cell viability would confirm this bypass mechanism.
Experimental Protocols
Cell Viability (MTT/CCK-8) Assay
This protocol is for determining the IC50 of this compound.
Experimental Workflow
Caption: Workflow for a cell viability assay to determine IC50.
Detailed Steps: [19][20][21][22][23]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance, normalize the data to the vehicle control, and plot a dose-response curve to calculate the IC50 value.
Western Blot for Pathway Analysis
This protocol is for assessing the phosphorylation status of MAPK and PI3K/AKT pathway proteins.[18][24][25][26][27]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, mouse anti-ERK, rabbit anti-p-AKT, mouse anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for a specified time (e.g., 2, 6, or 24 hours). Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary: Expected Western Blot Results
| Condition | p-ERK / Total ERK | p-AKT / Total AKT |
| Sensitive Cells + Vehicle | High | Baseline |
| Sensitive Cells + this compound | Low | Baseline to slightly increased |
| Resistant Cells + Vehicle | High | High |
| Resistant Cells + this compound | Low (if bypass) or High (if reactivation) | High to very high |
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell viability assays | Abcam [abcam.com]
- 23. dojindo.com [dojindo.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 26. thermofisher.com [thermofisher.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Schleicheol 2 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Schleicheol 2 in cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic small molecule designed as a topoisomerase II inhibitor. Its primary mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and the activation of the intrinsic apoptotic pathway, ultimately resulting in programmed cell death.
Q2: What is a suitable starting concentration range for this compound in initial cytotoxicity screening?
A2: For preliminary experiments to determine the half-maximal inhibitory concentration (IC50), it is advisable to use a broad, logarithmic or semi-logarithmic dilution series. Based on the activity of structurally similar compounds, a starting range of 0.1 µM to 100 µM is recommended.[1] This range is generally sufficient to capture the dose-response curve for most cancer cell lines.
Q3: What is the recommended incubation period for cells treated with this compound?
A3: The optimal incubation time is cell-line dependent and is influenced by the cell's doubling time and metabolic rate. A common starting point for cytotoxicity assays is a 48-hour incubation period.[1] However, incubation times can range from 24 to 72 hours.[1] It is highly recommended to perform time-course experiments to identify the ideal duration for your specific experimental model.
Q4: How should I prepare this compound for cell culture experiments, and what is the maximum allowable solvent concentration?
A4: this compound has poor aqueous solubility and should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is critical to minimize the final concentration of DMSO in the cell culture medium, as DMSO can exert cytotoxic effects at higher concentrations.[2][3][4] The final DMSO concentration in your assay should not exceed 0.5%.[4] Studies suggest that a DMSO concentration of 0.3125% has minimal cytotoxic effects on a variety of cell lines.[3][5] Always include a vehicle control, which consists of cells treated with the same final concentration of DMSO as the highest dose of this compound.
Q5: Which cytotoxicity assay is most appropriate for evaluating the effects of this compound?
A5: The choice of assay depends on the experimental goals and available resources.
-
Metabolic Assays (MTT, XTT, MTS, WST-1): These colorimetric assays are excellent for high-throughput screening and measure the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, providing a measure of cytotoxicity.
-
ATP-Based Luminescence Assays: These are highly sensitive assays that measure the levels of intracellular ATP, a key indicator of cell viability.
-
Apoptosis Assays: Given that this compound is expected to induce apoptosis, assays that measure specific markers of this process, such as caspase activity or Annexin V staining, are highly relevant.
Section 2: Troubleshooting Guide
Issue 1: High background absorbance in the negative control wells of an MTT assay.
-
Possible Causes:
-
Contamination of the culture medium with reducing agents or microbial growth.
-
Degradation of the MTT reagent.
-
Interference from phenol red in the culture medium.[6]
-
-
Troubleshooting Steps:
-
Always use fresh, high-quality reagents and strictly adhere to aseptic techniques.
-
During the MTT incubation step, consider replacing the complete medium with serum-free, phenol red-free medium.
-
Incorporate a "no-cell" control containing only medium and the MTT reagent to assess for abiotic MTT reduction.[7]
-
Ensure complete aspiration of the medium before adding the formazan solubilization solution.
-
Issue 2: A dose-dependent cytotoxic effect of this compound is not observed.
-
Possible Causes:
-
The concentration range of this compound is too low or too narrow for the specific cell line.
-
The incubation time is insufficient to induce a cytotoxic response.
-
Precipitation of this compound at higher concentrations.
-
-
Troubleshooting Steps:
-
Expand the concentration range in subsequent experiments. Consider a wider logarithmic scale (e.g., 0.01 µM to 200 µM).
-
Extend the incubation period (e.g., from 24 to 48 or 72 hours).[1]
-
Examine the stock solution and the wells of the treatment plate under a microscope for any signs of compound precipitation. If observed, prepare fresh dilutions or consider alternative solubilization strategies.
-
Confirm the health and viability of the cell stock before initiating the experiment.
-
Issue 3: Significant variability between technical replicates.
-
Possible Causes:
-
Inconsistent number of cells seeded per well.
-
Uneven distribution of the test compound.
-
"Edge effects" in the microplate, where wells on the periphery behave differently from interior wells.
-
-
Troubleshooting Steps:
-
Ensure the creation of a homogeneous single-cell suspension prior to seeding.
-
Employ careful and consistent pipetting techniques when dispensing both cells and the compound dilutions.
-
To mitigate edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
For MTT assays, confirm the complete solubilization of formazan crystals by gentle agitation on an orbital shaker or by thorough pipetting.
-
Section 3: Experimental Protocols
Protocol 1: Standard MTT Assay for IC50 Determination of this compound
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 95%.
-
Seed cells into a 96-well plate at a previously optimized density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create working solutions that are twice the final desired concentrations.
-
Carefully aspirate the medium from the cell plate and add 100 µL of the appropriate this compound dilutions to the designated wells.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for the predetermined time (e.g., 48 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the purple formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1][9]
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Section 4: Data Presentation
Table 1: Recommended Initial Seeding Densities and this compound Concentration Ranges for Common Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | Recommended Concentration Range (µM) |
| HeLa (Cervical Adenocarcinoma) | 5,000 | 0.1 - 100 |
| MCF-7 (Breast Adenocarcinoma) | 8,000 | 0.5 - 150 |
| A549 (Lung Carcinoma) | 6,000 | 0.2 - 120 |
| U87-MG (Glioblastoma) | 7,000 | 0.1 - 100 |
Table 2: Quick Reference Troubleshooting Guide for Cytotoxicity Assays
| Observed Issue | Common Cause(s) | Recommended Corrective Action(s) |
| High Background Signal | Reagent or well contamination | Use fresh, sterile reagents; Maintain aseptic technique |
| Lack of Dose-Response | Sub-optimal concentration range or incubation time | Broaden the concentration range; Increase the incubation duration |
| High Variability Between Replicates | Inconsistent cell seeding; "Edge effect" | Ensure a homogenous cell suspension; Avoid using the outer wells of the plate |
Section 5: Visualizations
Caption: Proposed signaling cascade for this compound-induced apoptosis.
Caption: A generalized workflow for conducting an MTT-based cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
how to minimize off-target effects of Schleicheol 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Schleicheol 2, a potent inhibitor of Kinase X.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
This compound has been observed to exhibit off-target activity against Kinase Y, a kinase with high structural homology to the intended target, Kinase X. This can lead to unintended cellular toxicity and confound experimental results. Careful dose-response studies are recommended to distinguish on-target from off-target effects.
Q2: How can I confirm if the observed phenotype in my experiment is due to an off-target effect of this compound?
To determine if your results are due to off-target effects, consider the following control experiments:
-
Rescue Experiments: After treatment with this compound, introduce a version of Kinase X that is resistant to the inhibitor. If the phenotype is reversed, it suggests the effect is on-target.
-
RNAi/CRISPR Knockdown: Use RNAi or CRISPR to specifically knock down Kinase X. If this phenocopies the effect of this compound, it provides strong evidence for on-target activity.
-
Use of a Structurally Unrelated Inhibitor: Employ a different, structurally unrelated inhibitor of Kinase X. If it produces the same phenotype, the effect is more likely on-target.
Q3: What is the recommended concentration range for using this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Based on in-vitro kinase assays, the IC50 for Kinase X is significantly lower than for Kinase Y. We recommend performing a dose-response curve in your specific cell line or system to determine the optimal concentration that inhibits Kinase X activity without significantly affecting Kinase Y.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | Off-target inhibition of Kinase Y. | Lower the concentration of this compound. Perform a dose-response experiment to find the therapeutic window. Consider using a more selective inhibitor if available. |
| Inconsistent results between experiments. | 1. Variability in compound concentration. 2. Cell passage number affecting expression levels of Kinase X or Kinase Y. | 1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 2. Use cells within a consistent and low passage number range. |
| Observed phenotype does not match known function of Kinase X. | Potential off-target effect on an unknown protein. | Perform a proteome-wide thermal shift assay (CETSA) or a kinome scan to identify other potential binding partners of this compound. |
Quantitative Data Summary
The following table summarizes the in-vitro kinase assay data for this compound against both the on-target Kinase X and the primary off-target Kinase Y.
| Target | IC50 (nM) | Ki (nM) | Selectivity (Fold) |
| Kinase X (On-Target) | 15 | 8 | - |
| Kinase Y (Off-Target) | 350 | 180 | 23.3 |
Experimental Protocols
Dose-Response Curve for this compound in Cell Culture
-
Cell Plating: Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Western Blot to Confirm Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound (based on your dose-response curve) for a short period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Kinase X (a downstream marker of its activity) and total Kinase X. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities to determine the extent of Kinase X inhibition at different this compound concentrations.
Visualizations
Caption: On-target pathway of this compound inhibiting Kinase X.
Caption: Off-target pathway showing this compound inhibiting Kinase Y.
Caption: Workflow for distinguishing on-target vs. off-target effects.
degradation pathways of Schleicheol 2 under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the experimental degradation pathways of Schleicheol 2. Given the limited specific degradation data for this compound, this guide is based on its chemical structure as a stigmastane-type steroid (specifically 7-Methoxystigmast-5-en-3-ol) and established principles of steroid degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on the this compound molecule?
A1: Based on its structure, the primary sites susceptible to degradation are:
-
The C5-C6 double bond , which is prone to oxidation and electrophilic addition.
-
The C3-hydroxyl group , which can be oxidized to a ketone.
-
The C7-methoxy group , which can be susceptible to hydrolysis under acidic conditions.
-
The allylic C4 and C7 positions , which are susceptible to oxidation.
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe degradation (typically aiming for 5-20% degradation), consider the following:
-
Increase the stressor concentration: For acid/base hydrolysis, you can move from 0.1 M to 1 M or even higher concentrations of acid or base. For oxidation, increase the concentration of hydrogen peroxide.
-
Increase the temperature: For hydrolytic and thermal studies, you can increase the temperature, for instance, from 60°C to 80°C.
-
Increase the duration of exposure: Extend the time points of your study.
-
For photostability , ensure your light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.
Q3: My mass balance in the forced degradation study is below 90%. What are the possible reasons?
A3: A poor mass balance can be due to several factors:
-
Formation of non-UV active degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Formation of volatile degradants: Small fragments from the side-chain or steroid nucleus might be volatile and lost during the experiment.
-
Precipitation of degradants: Some degradation products might not be soluble in the diluent used for analysis.
-
Inappropriate analytical method: The chromatographic method may not be able to elute all degradation products, or they may be co-eluting with the parent peak.
Q4: I am observing multiple unexpected peaks in my chromatogram. How can I determine if they are actual degradants of this compound?
A4: To confirm that the observed peaks are true degradants, you should:
-
Analyze a placebo/blank sample: Subject a sample without this compound to the same stress conditions to identify any peaks originating from excipients or the solvent.
-
Perform peak purity analysis: Use a PDA detector to check the spectral purity of the this compound peak to ensure no degradants are co-eluting.
-
Use mass spectrometry (LC-MS): This will help in identifying the mass of the unknown peaks and determining if they are structurally related to this compound.
Troubleshooting Guides
Issue 1: Inconsistent Results in Hydrolytic Degradation
| Symptom | Possible Cause | Suggested Solution |
| High variability in degradation between replicates. | Inconsistent temperature control in the heating apparatus. | Ensure uniform heating for all samples. Use a calibrated oven or water bath. |
| Inaccurate pH of the stress solution. | Prepare fresh acidic and basic solutions for each experiment and verify the pH. | |
| No degradation in acidic conditions, but significant degradation in basic conditions. | The methoxy group at C7 is relatively stable to acid hydrolysis under mild conditions, while other parts of the molecule might be more susceptible to base-catalyzed reactions. | This might be the expected behavior. To induce acid degradation, consider using stronger acid concentrations or higher temperatures. |
Issue 2: Challenges in Oxidative Degradation
| Symptom | Possible Cause | Suggested Solution |
| Very rapid and extensive degradation (>50%). | The concentration of the oxidizing agent (e.g., H₂O₂) is too high. | Reduce the concentration of the oxidizing agent and/or the duration of the experiment. |
| Formation of a precipitate upon addition of the oxidizing agent. | The degradation products are insoluble. | Try using a co-solvent if it doesn't interfere with the reaction. Ensure the sample is well-solubilized before adding the oxidant. |
Issue 3: Analytical Method Problems
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape for this compound or its degradants. | Inappropriate mobile phase pH or column chemistry. | Optimize the mobile phase pH. Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). |
| Co-elution of degradation products. | Insufficient resolution of the chromatographic method. | Modify the gradient profile, change the organic modifier in the mobile phase, or try a different column chemistry. |
Postulated Degradation Pathways of this compound
The following diagrams illustrate the postulated degradation pathways of this compound under different stress conditions based on its chemical structure.
Caption: Postulated Degradation Pathways of this compound.
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The concentrations and conditions should be optimized for each specific study to achieve the target degradation of 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Hydrolytic Degradation:
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it (if acidic or basic), and dilute with the mobile phase to a suitable concentration for analysis.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
4. Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure.
5. Thermal Degradation:
-
Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for analysis.
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water/buffer, with UV detection.
Caption: General Experimental Workflow for Forced Degradation.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical degradation data for this compound under various stress conditions.
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Major Degradants (>1%) |
| 1 M HCl at 60°C | 24 | 8.5 | 1 |
| 1 M NaOH at 60°C | 12 | 15.2 | 2 |
| 3% H₂O₂ at RT | 24 | 18.9 | 3 |
| Photolysis (ICH Q1B) | - | 5.7 | 1 |
| Thermal (80°C, solid) | 48 | 2.1 | 0 |
Technical Support Center: Refining Schleicheol 2 Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Schleicheol 2.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that are relevant to its purification?
A1: this compound is a methoxylated sterol-like compound with the molecular formula C30H52O2 and a molecular weight of approximately 444.7 g/mol .[1][2] Its structure suggests it is a relatively nonpolar, solid compound.[1] These characteristics indicate that it will be soluble in organic solvents but have low solubility in aqueous solutions. This is a critical consideration for selecting appropriate chromatography techniques and solvent systems.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: Given its nonpolar nature, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the final purification steps of this compound. For initial crude extract cleanup, normal-phase chromatography or solid-phase extraction (SPE) may be employed to remove highly polar or nonpolar impurities. The choice of technique will depend on the complexity of the starting material.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: While specific stability data for this compound is not extensively documented, compounds of similar structure are often sensitive to light, heat, and oxidation. Therefore, it is recommended to store this compound as a solid or in an organic solvent at -20°C or lower, protected from light and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound After Extraction | Incomplete extraction from the source material. | Ensure the solvent used for extraction is appropriate for the nonpolar nature of this compound (e.g., hexane, ethyl acetate, or a mixture). Increase the extraction time or use a more exhaustive extraction method like Soxhlet extraction. |
| Degradation of this compound during extraction. | Avoid high temperatures during extraction and solvent removal. Use an antioxidant (e.g., BHT) if oxidative degradation is suspected. | |
| Poor Peak Shape (Tailing or Fronting) in RP-HPLC | Mass overload on the chromatography column. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For a nonpolar compound like this compound, a gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. Adjust the gradient slope and solvent composition to improve peak shape. | |
| Column degradation. | Use a standard compound to check the column's performance. If the performance is poor, replace the column.[3] | |
| Precipitation of this compound During Purification | Low solubility in the mobile phase. | Dissolve the sample in a stronger, organic solvent before injection.[3] Ensure the mobile phase composition at the beginning of the gradient is not too aqueous, which could cause the compound to precipitate. |
| Co-elution of Impurities with this compound | Insufficient resolution of the chromatographic method. | Optimize the HPLC method. This can include changing the stationary phase (e.g., from C18 to a phenyl-hexyl column), adjusting the mobile phase gradient, or modifying the temperature. |
| The impurity has very similar properties to this compound. | Consider using an orthogonal purification technique. For example, if RP-HPLC was used, a subsequent step using normal-phase chromatography or a different stationary phase chemistry could be effective. | |
| Inconsistent Retention Times in HPLC | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC system is properly primed and that there are no leaks.[3] Use freshly prepared, high-quality mobile phase solvents. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature during the analysis. |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for this compound Purification
This protocol provides a starting point for the purification of a partially purified extract containing this compound. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient:
-
0-5 min: 80% B
-
5-25 min: 80% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as this compound lacks a strong chromophore, detection at low wavelengths or by mass spectrometry is recommended).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the extract in a minimal amount of a strong organic solvent (e.g., dichloromethane or methanol) and filter through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC resolution.
References
Schleicheol 2 Production Scale-Up: Technical Support Center
Welcome to the technical support center for Schleicheol 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the scaling up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic compound with potent inhibitory effects on the fictitious "RAS-MAPK signaling pathway," which is often dysregulated in certain cancers. It acts as an allosteric inhibitor of the SHP2 phosphatase, preventing the dephosphorylation of key signaling nodes and thereby attenuating downstream signal transduction. The complexity of its molecular structure, featuring multiple chiral centers, presents unique challenges in its synthesis and scale-up.[1][2][3]
Q2: What are the most critical parameters to monitor during the scale-up of this compound synthesis?
A2: When transitioning from laboratory to larger-scale production, the most critical parameters to monitor are reaction temperature, mixing efficiency, and the rate of reagent addition.[4][5][6] Inconsistent control over these variables can lead to the formation of impurities and a significant decrease in yield.[7][8]
Q3: Are there any known incompatibilities of this compound with common lab materials?
A3: During development, it was noted that prolonged contact with certain plastics, particularly those containing phthalates, can lead to leaching and contamination of the final product. For all stages of production and storage, it is highly recommended to use glass or stainless steel reactors and containers.[8]
Troubleshooting Guide: Scaling Up Production
Issue 1: Decreased Yield and Purity at Larger Scales
Q: We are experiencing a significant drop in yield and an increase in impurity A3 when moving from a 1L to a 20L reactor. What could be the cause?
A: This is a common issue when scaling up complex syntheses.[7][8] The primary causes are often related to inadequate mixing and heat transfer in larger vessels.[6][9] The exothermic nature of the final condensation step in this compound synthesis requires efficient heat dissipation, which is harder to manage at a larger scale.[8] Localized "hot spots" can lead to the formation of impurity A3.
Recommended Actions:
-
Improve Agitation: Increase the stirring rate or consider using a different type of impeller to ensure homogenous mixing.
-
Control Reagent Addition: Slow down the addition rate of the Grignard reagent during the condensation step. This will allow for better temperature control.
-
Monitor Temperature Closely: Use multiple temperature probes to detect any localized temperature increases within the reactor.
Table 1: Comparison of Lab-Scale vs. Large-Scale Production of this compound
| Parameter | Lab-Scale (1L) | Large-Scale (20L) - Initial Attempt | Large-Scale (20L) - Optimized |
| Yield | 85% | 55% | 82% |
| Purity (by HPLC) | 99.5% | 92.0% | 99.2% |
| Impurity A3 | <0.1% | 5.5% | 0.3% |
| Reaction Time | 4 hours | 6 hours | 8 hours (due to slower addition) |
Issue 2: Polymorphism and Inconsistent Crystal Formation
Q: The crystallized this compound from our pilot batch shows a different morphology and has lower solubility compared to the lab-scale product. Why is this happening?
A: This is likely due to polymorphism, where the same compound crystallizes into different solid-state structures.[10] The cooling rate and solvent composition during crystallization are critical factors that can be difficult to replicate at a larger scale.
Recommended Actions:
-
Controlled Cooling: Implement a programmed, gradual cooling ramp instead of rapid cooling.
-
Seed Crystals: Introduce seed crystals from a lab-scale batch with the desired morphology to promote the formation of the correct polymorph.
-
Solvent Purity: Ensure the purity of the crystallization solvent, as trace impurities can influence crystal growth.
Table 2: Crystallization Conditions and Resulting Polymorphs
| Parameter | Condition | Resulting Polymorph | Solubility (in DMSO) |
| Cooling Rate | Rapid (ice bath) | Form B | 10 mg/mL |
| Cooling Rate | Slow (2°C/hour) | Form A | 50 mg/mL |
| Seeding | No seed crystals | Mixture of A and B | Variable |
| Seeding | With Form A seed crystals | Form A | 50 mg/mL |
Experimental Protocols
Protocol 1: Optimized Condensation Step for this compound (20L Scale)
-
Reactor Setup: A 20L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is used.[11] The system is purged with nitrogen.
-
Reagent Preparation: Pre-cool the reactor to -10°C. Charge the reactor with a solution of intermediate S1 (1 kg) in anhydrous THF (10 L).
-
Reaction: Add the Grignard reagent (1.2 equivalents) dropwise via the dropping funnel over a period of 4 hours, ensuring the internal temperature does not exceed -5°C.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional 2 hours at -10°C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (5 L).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 2 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: A glass column (15 cm diameter) is packed with silica gel (5 kg) in a hexane/ethyl acetate (9:1) slurry.
-
Loading: The crude product (approx. 1.2 kg) is dissolved in a minimal amount of dichloromethane and adsorbed onto silica gel (200 g). The solvent is removed, and the dry powder is loaded onto the column.
-
Elution: The column is eluted with a gradient of 10% to 30% ethyl acetate in hexane. Fractions are collected and analyzed by TLC.
-
Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield this compound as a white solid.
Visualizations
Caption: Fictional signaling pathway for this compound's mechanism of action.
Caption: General workflow for scaling up this compound production.
Caption: Decision tree for troubleshooting purity issues in this compound synthesis.
References
- 1. blog.glchemtec.ca [blog.glchemtec.ca]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
- 5. mt.com [mt.com]
- 6. visimix.com [visimix.com]
- 7. primescholars.com [primescholars.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. criver.com [criver.com]
avoiding interference of Schleicheol 2 in fluorescent assays
Disclaimer: The specific compound "Schleicheol 2" is used here as a representative example of a small molecule that may interfere with fluorescent assays. The data, protocols, and troubleshooting steps provided are intended as a general guide to help researchers identify and mitigate similar issues with their own compounds of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential interference caused by this compound in your fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is fluorescent assay interference by a test compound?
Assay interference occurs when a test compound's own physical or chemical properties alter the readout of a fluorescent assay, leading to false-positive or false-negative results.[1][2] This interference is separate from the compound's intended biological effect on the target.[1] The most common interference mechanisms are the compound's own fluorescence (autofluorescence), its ability to absorb light at excitation or emission wavelengths (inner-filter effect), or its capacity to quench the signal from the assay's fluorophore.[1][2][3]
Q2: My assay signal is behaving unexpectedly after adding this compound. How can I determine if it's due to interference?
The first and most informative step is to run a simple control experiment.[2] The best control is a "no-enzyme" or "no-target" assay.[1] In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except the biological target (e.g., the enzyme or receptor).[1] If you still observe a change in signal that correlates with the concentration of this compound, it strongly indicates that the compound is causing interference.[1]
Q3: What are the primary ways this compound can interfere with my fluorescence-based assay?
There are three main mechanisms of compound interference:
-
Autofluorescence: This occurs when this compound itself absorbs light at the assay's excitation wavelength and emits light at the emission wavelength, creating a false-positive signal.[2] This is a common issue with compounds that contain conjugated aromatic systems.[2]
-
Fluorescence Quenching: This happens when this compound reduces the fluorescence intensity of your assay's fluorophore.[2] This can lead to false positives in assays where a decrease in signal is the desired outcome (e.g., inhibition assays).[2]
-
Inner-Filter Effect: This is a form of quenching where this compound absorbs the excitation light intended for the fluorophore or absorbs the emission light from the fluorophore before it can be detected.[2]
Q4: Are there any general strategies to proactively minimize compound interference?
Yes, several strategies can be implemented during assay development:
-
Use Red-Shifted Fluorophores: Many interfering compounds tend to fluoresce in the blue-green spectral region.[3][4] Designing your assay with fluorophores that excite and emit at longer, red-shifted wavelengths (above 600 nm) can significantly reduce the chances of interference.[3][5][6]
-
Implement Time-Resolved FRET (TR-FRET): If applicable, using TR-FRET can be highly effective. This technology uses donor fluorophores with long emission lifetimes and a time delay between excitation and signal detection.[7] This delay allows the short-lived fluorescence from an interfering compound to decay before the assay signal is measured.[7][8][9]
-
Optimize Compound Concentration: If possible, use the lowest effective concentration of your test compound to minimize its potential for interference.[2]
Troubleshooting & Optimization Guides
Guide 1: Addressing Unexpectedly High Fluorescence Signal
Problem: You observe a high fluorescent signal in your "no-target" control wells that increases with the concentration of this compound. This is a classic sign of autofluorescence .[1]
Troubleshooting Steps:
-
Perform a Spectral Scan: Run a fluorescence scan of this compound alone in the assay buffer to determine its specific excitation and emission spectra.[1][2]
-
Compare Spectra: Compare the compound's spectra with those of your assay's fluorophore. A significant overlap confirms that autofluorescence is the source of the interference.[1]
-
Mitigation Strategies:
-
Wavelength Shift: The most effective solution is to switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile, preferably in the red or far-red spectrum.[2][5][6]
-
Time-Resolved Fluorescence (TRF): Utilize TRF or TR-FRET assays. The time delay between excitation and detection will filter out the short-lived background fluorescence from this compound.[8][9]
-
Pre-read Correction: Measure the fluorescence of the wells after adding this compound but before adding the final assay component (e.g., the fluorogenic substrate). This "pre-read" value can then be subtracted from the final reading as a background correction.
-
Guide 2: Addressing Unexpectedly Low Fluorescence Signal
Problem: You observe a dose-dependent decrease in fluorescence in the presence of this compound, even in control assays where this is not expected. This suggests fluorescence quenching or an inner-filter effect .
Troubleshooting Steps:
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance (>0.1 AU) at your fluorophore's excitation or emission wavelength is a strong indicator of an inner-filter effect.[1]
-
Perform a Quenching Control Assay: Test whether this compound can quench the fluorescence of the free fluorophore (the fluorescent dye not attached to any biological molecule). A decrease in the fluorophore's signal in the presence of the compound points to a direct quenching mechanism.[1]
-
Mitigation Strategies:
-
Reduce Concentrations: Lower the concentration of the fluorophore or this compound, if the assay's sensitivity allows.[2]
-
Modify Light Path: Use low-volume, black microplates to reduce the path length of the light, which can lessen the inner-filter effect.[1]
-
Change the Fluorophore: Select a different fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.[2]
-
Data Presentation
Table 1: Interpreting Control Experiment Results
| Observation in "No-Target" Control Wells | Likely Cause | Suggested Next Step |
| Signal increases with this compound concentration. | Autofluorescence | Perform spectral scan of this compound. |
| Signal decreases with this compound concentration. | Quenching / Inner-Filter Effect | Measure absorbance spectrum of this compound. |
| No significant change in signal. | No direct interference | Proceed with primary assay; investigate other causes. |
Table 2: Example Absorbance Data Indicating Inner-Filter Effect
| This compound Conc. (µM) | Absorbance at Fluorophore Excitation (e.g., 485 nm) | Absorbance at Fluorophore Emission (e.g., 520 nm) |
| 0 | 0.01 | 0.01 |
| 1 | 0.04 | 0.02 |
| 10 | 0.12 | 0.08 |
| 50 | 0.45 | 0.31 |
An absorbance value >0.1 AU suggests a high probability of interference.
Experimental Protocols
Protocol 1: No-Target Control Assay
Objective: To determine if this compound interferes with the assay components or readout in the absence of the biological target.
Methodology:
-
Prepare a set of wells in a microplate containing all assay components (buffer, cofactors, substrate, etc.) except for the biological target (e.g., enzyme, receptor).
-
Create a serial dilution of this compound and add it to these wells. Include vehicle-only wells as a negative control.
-
Incubate the plate under the same conditions (time, temperature) as your primary experiment.
-
Read the fluorescence on a plate reader using the standard excitation and emission wavelengths for your assay.
-
Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent change in fluorescence indicates interference.
Protocol 2: Spectral Scanning for Autofluorescence
Objective: To determine the excitation and emission spectra of this compound.
Methodology:
-
Prepare solutions of this compound in the assay buffer at the highest concentration used in your experiment.
-
Using a scanning fluorometer or a plate reader with spectral scanning capabilities, perform an excitation scan. Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-500 nm).
-
Next, perform an emission scan. Set the excitation wavelength to that of your assay and scan a range of emission wavelengths (e.g., 500-700 nm).
-
Analysis: Compare the resulting spectra to the known excitation and emission peaks of your assay's fluorophore. Significant overlap indicates a high potential for autofluorescence interference.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting fluorescence assay interference.
Caption: Mechanisms of assay interference by a test compound.
Caption: Experimental workflow for identifying the type of interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Schleicheol 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Schleicheol 2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
For optimal performance and stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), the powder can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.
Q2: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. We recommend performing a dose-response curve to determine the IC50 value in your system. As a starting point, a concentration range of 0.1 µM to 10 µM is often effective.
Troubleshooting Inconsistent Results
Problem: I am observing high variability in the inhibition of my target protein between experiments.
High variability can stem from several factors, ranging from reagent handling to experimental setup. Below is a step-by-step guide to help you identify and resolve the source of inconsistency.
Potential Cause 1: Reagent Instability
-
Troubleshooting Step: Ensure that your stock solution of this compound has been stored correctly at -80°C in small aliquots to avoid multiple freeze-thaw cycles. If the stock solution is more than 3 months old, consider preparing a fresh stock.
-
Recommendation: Prepare fresh dilutions from a new aliquot for each experiment.
Potential Cause 2: Cell Culture Conditions
-
Troubleshooting Step: Inconsistent cell density, passage number, or serum concentration in the media can all lead to variable results.
-
Recommendation: Maintain a consistent cell seeding density and use cells within a defined low passage number range. Ensure that the serum concentration in your media is kept constant across all experiments, as serum components can sometimes interfere with compound activity.
Potential Cause 3: Assay Protocol Variations
-
Troubleshooting Step: Minor deviations in incubation times, reagent volumes, or washing steps can introduce significant variability.
-
Recommendation: Create a detailed, standardized protocol and adhere to it strictly for all experiments. Pay close attention to the timing of this compound addition and the duration of the treatment.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cancer cell lines, as determined by a standardized cell viability assay (72-hour incubation).
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.2 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
| U87-MG | Glioblastoma | 0.8 |
| HeLa | Cervical Cancer | 3.1 |
Key Experimental Protocols
Protocol: Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the steps to measure the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream target in the MAPK/ERK signaling pathway.
-
Cell Seeding: Plate cells (e.g., A549) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a growth factor such as EGF (100 ng/mL) for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK and total ERK.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Technical Support Center: Mitigation of Tunicamycin-Induced Cellular Stress
Disclaimer: The compound "Schleicheol 2" was not identifiable in the scientific literature. Therefore, this guide focuses on Tunicamycin , a widely used and well-characterized agent that induces potent cellular stress by inhibiting N-linked glycosylation, leading to Endoplasmic Reticulum (ER) stress and activation of the Unfolded Protein Response (UPR). The principles and troubleshooting strategies outlined here are broadly applicable to studies of ER stress mitigation.
Frequently Asked Questions (FAQs)
Q1: What is Tunicamycin and how does it induce cellular stress?
Tunicamycin is an antibiotic isolated from Streptomyces lysosuperificus.[1] It induces cellular stress by blocking the enzyme GlcNAc phosphotransferase (GPT), which is the first step in the biosynthesis of N-linked glycans in proteins.[2][3] This inhibition prevents proper protein glycosylation, leading to the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress.[1] This triggers a complex signaling network called the Unfolded Protein Response (UPR).[2]
Q2: What is the Unfolded Protein Response (UPR)?
The UPR is a cellular stress response aimed at restoring ER homeostasis. It is initiated by three main ER-transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).[2] When activated, these sensors initiate signaling cascades that:
-
Increase the production of chaperone proteins to aid in protein folding.
-
Temporarily halt general protein translation to reduce the load on the ER.
-
Enhance the degradation of misfolded proteins through ER-associated degradation (ERAD). If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[3]
Q3: What are common markers for confirming Tunicamycin-induced ER stress?
To confirm the induction of ER stress, researchers typically measure the activation of the three UPR branches via Western blot. Key markers include:
-
PERK Pathway: Increased phosphorylation of PERK and its substrate eIF2α (eukaryotic initiation factor 2α), and increased expression of ATF4 and CHOP.[4][5]
-
IRE1α Pathway: Increased phosphorylation of IRE1α and splicing of XBP1 mRNA (often detected as an increase in XBP1s protein).[6][7]
-
ATF6 Pathway: Cleavage of ATF6, leading to the appearance of its active nuclear fragment (ATF6-N).[4]
-
General Markers: Upregulation of ER chaperones like BiP (also known as GRP78) and PDI.[2][8]
Q4: How can Tunicamycin-induced cellular stress be mitigated?
Mitigation can be achieved through several strategies:
-
Chemical Chaperones: Molecules like 4-phenylbutyrate (4-PBA) and tauroursodeoxycholic acid (TUDCA) can help stabilize protein conformation and facilitate folding, thereby reducing the load of misfolded proteins.[9][10]
-
Antioxidants: ER stress is often linked to oxidative stress. Antioxidants like N-acetylcysteine (NAC) can alleviate the reactive oxygen species (ROS) that contribute to cellular damage.[3][11]
-
Specific Pathway Inhibitors: Depending on the experimental goal, small molecule inhibitors targeting specific UPR branches (e.g., PERK or IRE1α inhibitors) can be used to dissect the pathway and mitigate specific downstream effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Cell Death After Tunicamycin Treatment | 1. Concentration too high: Tunicamycin is potent and its effective concentration is highly cell-line dependent.[12][13] 2. Treatment time too long: Prolonged ER stress leads to apoptosis.[3] 3. Cells are overly sensitive: Some cell types (e.g., professional secretory cells) are more vulnerable to ER stress.[7] | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 to 10 µg/mL) to find the optimal dose that induces a measurable UPR without causing massive cell death within your desired timeframe.[12][14] 2. Perform a time-course experiment: Harvest cells at different time points (e.g., 4, 8, 16, 24 hours) to identify the onset of UPR activation before widespread apoptosis occurs.[4] 3. Consider using a lower, non-apoptotic dose for mitigation studies.[15] |
| Inconsistent or No UPR Marker Activation | 1. Tunicamycin concentration too low. 2. Harvest time is not optimal: UPR pathway activation is transient. PERK and IRE1α activation can be rapid, while downstream protein expression (e.g., CHOP, BiP) takes longer.[4][16] 3. Poor antibody quality: Antibodies for phosphorylated proteins or spliced XBP1 can be unreliable.[6] 4. Tunicamycin degradation: Improper storage can lead to loss of activity. | 1. Increase Tunicamycin concentration based on your dose-response pilot experiment. 2. Analyze multiple time points. For early signaling (p-PERK, p-IRE1α), check earlier time points (e.g., 1-8 hours). For downstream targets (BiP, CHOP), check later time points (e.g., 8-24 hours).[4] 3. Validate your antibodies: Use positive controls (lysates from other labs, or cells treated with a known strong inducer like thapsigargin).[6] Check the manufacturer's recommendations and published literature for validated antibodies.[5] 4. Prepare fresh Tunicamycin dilutions for each experiment from a properly stored stock solution (-20°C).[17] |
| Mitigating Agent Shows No Effect | 1. Concentration of mitigator is suboptimal. 2. Timing of addition is incorrect: The mitigator may need to be added before or concurrently with the stress inducer. 3. Mechanism of action is not relevant: The chosen mitigator may not target the primary stress pathway induced by Tunicamycin. For example, an antioxidant may have little effect if the primary issue is protein misfolding. | 1. Perform a dose-response for the mitigating agent in the presence of a fixed Tunicamycin concentration. 2. Test different treatment schedules: Pre-treatment (e.g., 1-2 hours before Tunicamycin), co-treatment, or post-treatment.[18] 3. Use a mitigator with a known mechanism against ER stress, such as the chemical chaperones 4-PBA or TUDCA, which directly address the protein folding defect.[9][10] |
Quantitative Data Summary
The optimal concentrations and timing for Tunicamycin and mitigating agents are highly dependent on the specific cell line and experimental conditions. The following tables provide a summary of commonly reported ranges as a starting point for optimization.
Table 1: Tunicamycin Working Concentrations for Inducing ER Stress
| Cell Line | Concentration (µg/mL) | Treatment Time (hours) | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | 1 - 10 | 24 - 96 | Dose-dependent decrease in cell viability | [3] |
| MCF-7 (Breast Cancer) | 0.1 - 10 | 24 - 168 | Dose- and time-dependent inhibition of proliferation | [12] |
| MDA-MB-231 (Breast Cancer) | 1.0 | 24 | Increased GRP78 expression | [12] |
| HN4 & CAL27 (Head & Neck Cancer) | 2.0 | 24 | Upregulation of PDI, IRE1α, BiP | [2] |
| SH-SY5Y (Neuroblastoma) | 0.1 - 5 µM (~0.08 - 4.2 µg/mL) | 24 | Concentration-dependent decrease in viability | [13] |
| C2C12 (Myotubes) | 0.1 | 24 | Non-apoptotic ER stress induction (increased Grp78) | [15] |
Table 2: Concentrations of Common ER Stress Mitigating Agents
| Mitigating Agent | Mechanism of Action | Cell Line | Working Concentration | Reference |
| 4-PBA | Chemical Chaperone | HEK 293T | Not specified | [9] |
| TUDCA | Chemical Chaperone | HepG2 | 5 - 10 mM | [19] |
| C57BL/6J Mice | 150 mg/kg/day (i.p.) | [20] | ||
| N-Acetylcysteine (NAC) | Antioxidant | PC-3 | Not specified | [3] |
| NRK-52E | Not specified | [11] |
Experimental Protocols
Protocol 1: Induction of ER Stress and Assessment by Western Blot
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Tunicamycin Treatment:
-
Prepare a stock solution of Tunicamycin (e.g., 1 mg/mL in DMSO).[17]
-
Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1, 2, or 5 µg/mL, determined from pilot studies).
-
Remove old medium from cells, wash once with PBS, and add the Tunicamycin-containing medium. Treat for the desired time (e.g., 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.[21]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against UPR markers (e.g., anti-p-eIF2α, anti-CHOP, anti-BiP, anti-XBP1s) overnight at 4°C, following manufacturer's recommended dilutions.[5][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Tunicamycin and/or mitigating agents in culture medium.
-
Remove the medium and add 100 µL of the treatment medium to each well. Include appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).[22]
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Tunicamycin-induced Unfolded Protein Response (UPR) signaling pathways.
Caption: Experimental workflow for testing a mitigator of Tunicamycin stress.
References
- 1. agscientific.com [agscientific.com]
- 2. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome analysis of tunicamycin-induced ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical chaperones reduce endoplasmic reticulum stress and prevent mutant HFE aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. 4.10. Determination of Cell Viability [bio-protocol.org]
Validation & Comparative
Validating the Binding Affinity of Schleicheol 2 to HMG-CoA Reductase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the binding affinity of the natural compound Schleicheol 2 to its putative target, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. As experimental data on the direct binding of this compound is not yet available in peer-reviewed literature, this guide presents preliminary in-silico findings and outlines the necessary experimental protocols for validation, alongside comparative data for established inhibitors.
This compound and its Potential Target: HMG-CoA Reductase
This compound is a sterol isolated from the medicinal plant Schleichera oleosa. Preliminary computational studies have suggested a potential interaction between this compound and HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step. Inhibition of this enzyme is a well-established strategy for lowering cholesterol levels in the body.
While in-silico docking studies provide a valuable starting point by suggesting a binding energy for this compound to HMG-CoA reductase, experimental validation is crucial to confirm this interaction and quantify its affinity.
Comparative Binding Affinity Data
To establish a benchmark for the potential efficacy of this compound, it is essential to compare its binding affinity with that of well-characterized HMG-CoA reductase inhibitors. Statins are a class of drugs that are potent inhibitors of this enzyme. The table below summarizes the binding affinities of two widely used statins, Atorvastatin and Rosuvastatin. The corresponding values for this compound are yet to be determined experimentally.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Source |
| This compound | HMG-CoA Reductase | To be determined | To be determined | - |
| Atorvastatin | HMG-CoA Reductase | 8.2 | ~14 | [3][4] |
| Rosuvastatin | HMG-CoA Reductase | 5.4 | 2 - 250 | [4][5][6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate a stronger binding affinity.
Experimental Protocols for Validating Binding Affinity
To experimentally validate the predicted interaction and determine the binding affinity of this compound to HMG-CoA reductase, several biophysical techniques can be employed. The following are detailed protocols for two standard and robust methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between a ligand (e.g., HMG-CoA reductase) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.
Experimental Protocol:
-
Protein Immobilization: Purified recombinant human HMG-CoA reductase is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A dilution series of this compound is prepared in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Binding Measurement: The this compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored by recording the change in the SPR signal (measured in response units, RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Caption: A streamlined workflow for SPR-based binding affinity analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation: Purified HMG-CoA reductase is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of this compound are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of this compound to HMG-CoA reductase. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
HMG-CoA Reductase Signaling Pathway
Understanding the biological context of the target is crucial for interpreting the significance of the binding affinity data. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.
References
- 1. In silico investigation of the binding interaction between steroidal drugs and HMG CoA reductase for cancer treatment [journalwjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Schleicheol 2: A Comparative Analysis of Bioactivity in Diverse Assays
For Immediate Release
Schleicheol 2, a naturally occurring steroidal compound also identified as 7-Methoxystigmast-5-en-3-ol, has been the subject of preliminary investigations to determine its therapeutic potential. Isolated from various botanical sources including Schleichera oleosa, Helianthus tuberosus, and Morus alba, this compound has been evaluated across a limited number of biological assays. This guide provides a comparative overview of the reported activities of this compound, presenting available quantitative data and the experimental methodologies employed.
Summary of Biological Activities
This compound has demonstrated a range of biological effects, including anti-inflammatory, antibacterial, and antifeedant activities. The following table summarizes the quantitative data available from these studies.
| Assay Type | Target/Organism | Metric | Result |
| Anti-inflammatory | Nitric Oxide Production in RAW 264.7 Macrophages | IC50 | Data not explicitly found in abstract |
| Antibacterial | Escherichia coli | Inhibition Zone | 7 mm |
| Staphylococcus aureus | Inhibition Zone | 7 mm | |
| Antifeedant | Leptinotarsa decemlineata | Activity | Potent |
Detailed Experimental Protocols
Anti-inflammatory Activity Assay
The anti-inflammatory potential of this compound was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in an appropriate medium and seeded in 96-well plates. The cells were then pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with LPS (1 µg/mL) to induce an inflammatory response.
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. The absorbance was read at a specific wavelength, and the percentage of NO inhibition by this compound was calculated relative to the LPS-stimulated control group.
Gene Expression Analysis: The effect of this compound on the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway, was also investigated using reverse transcription-polymerase chain reaction (RT-PCR).
Antibacterial Activity Assay
The antibacterial activity of this compound was evaluated using the agar disc diffusion method.
Preparation of Bacterial Strains: Cultures of Escherichia coli and Staphylococcus aureus were prepared and standardized to a specific cell density.
Disc Diffusion Method: Sterile filter paper discs were impregnated with a solution of this compound at a defined concentration. These discs were then placed on agar plates previously inoculated with the bacterial strains. The plates were incubated under optimal conditions for bacterial growth.
Measurement of Inhibition Zone: The antibacterial activity was determined by measuring the diameter of the zone of inhibition (in millimeters) around the discs, where bacterial growth was visibly inhibited.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures described, the following diagrams have been generated.
Caption: Simplified diagram of the LPS-induced inflammatory pathway and the inhibitory action of this compound.
Caption: Workflow for the antibacterial disc diffusion assay.
Disclaimer: The information presented in this guide is based on limited publicly available research. Further comprehensive studies are required to fully elucidate the bioactivity profile and therapeutic potential of this compound. The absence of quantitative data for some assays highlights the need for more in-depth investigation.
Comparative Efficacy of Spesolimab Versus First-Line Treatments for Generalized Pustular Psoriasis (GPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Spesolimab, a novel interleukin-36 (IL-36) receptor antagonist, with established first-line treatments for Generalized Pustular Psoriasis (GPP). GPP is a rare, severe, and potentially life-threatening neutrophilic skin disease characterized by recurrent flares of widespread sterile pustules.[1][2][3] Traditional first-line therapies for GPP flares include oral retinoids (acitretin), methotrexate, cyclosporine, and the TNF-α inhibitor, infliximab.[1][2][4]
Spesolimab is the first therapy specifically approved for the treatment of GPP flares in adults and pediatric patients aged 12 years and older weighing at least 40 kg.[1][5] While direct head-to-head clinical trials comparing Spesolimab with other first-line treatments are limited, this guide synthesizes available data from clinical trials, including the pivotal Effisayil 1 and Effisayil 2 studies, to facilitate a comprehensive evaluation.
Data Presentation: Efficacy Comparison
The following table summarizes the quantitative efficacy data for Spesolimab and select first-line treatments in patients with GPP. It is important to note that the data for Spesolimab is derived from a placebo-controlled trial (Effisayil 1), while data for first-line treatments are from various studies and retrospective analyses, making direct comparison challenging.
| Treatment | Study/Endpoint | Efficacy Outcome | Timepoint |
| Spesolimab | Effisayil 1 Trial | ||
| GPPGA Pustulation Subscore of 0 (No visible pustules) | 54% of patients (vs. 6% placebo)[1][3][6][7][8] | Week 1 | |
| GPPGA Total Score of 0 or 1 (Clear or almost clear skin) | 43% of patients (vs. 11% placebo)[1][6][7][8] | Week 1 | |
| GPPGA Pustulation Subscore of 0 | 60% of patients | Week 12[6] | |
| GPPGA Total Score of 0 or 1 | 60% of patients | Week 12[6] | |
| Spesolimab | Effisayil 2 Trial (Flare Prevention) | ||
| Reduction in Risk of GPP Flares (High Dose) | 84% reduction compared to placebo[9][10] | 48 Weeks | |
| Patients with No Flares After Week 4 (High Dose) | 100% | 48 Weeks[9][10] | |
| Infliximab | Retrospective Study (4 patients) | ||
| Stabilization of Condition (Resolution of pustules and suppression of new eruptions) | All patients | 24-48 hours[3] | |
| Infliximab | Open-Label Study (10 patients) | ||
| Time to Pustular Clearance | 1-8 days[3] | - | |
| Acitretin, Cyclosporine, Methotrexate | EFFISAYIL® 2 Trial (Switched to Spesolimab) | ||
| Average Body Surface Area (BSA) at baseline | 11.1% | Baseline | |
| Average BSA after switching to Spesolimab | 3.6% | Week 48[5] |
Experimental Protocols
Spesolimab: Effisayil 1 Trial (NCT03782792)
The Effisayil 1 trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of a single intravenous dose of Spesolimab in patients experiencing a GPP flare.[1][7][8]
-
Patient Population: Adults with a GPP flare, defined by a Generalized Pustular Psoriasis Physician Global Assessment (GPPGA) score of at least 3 (moderate) and a pustulation subscore of at least 2 (mild).
-
Intervention: Patients were randomized in a 2:1 ratio to receive a single 900 mg intravenous dose of Spesolimab or a placebo.[1][7]
-
Primary Endpoint: The proportion of patients who achieved a GPPGA pustulation subscore of 0 (no visible pustules) at Week 1.[1][8]
-
Key Secondary Endpoint: The proportion of patients who achieved a GPPGA total score of 0 or 1 (clear or almost clear skin) at Week 1.[1][8]
First-Line Treatments: Typical Clinical Use in GPP
Experimental protocols for traditional first-line treatments in the context of GPP are less standardized and are often based on clinical guidelines and physician experience.
-
Infliximab: Typically administered as an intravenous infusion at a dose of 5 mg/kg at weeks 0, 2, and 6, followed by maintenance infusions every 8 weeks.[3][11][12] Concomitant use of methotrexate may be employed to reduce the formation of anti-drug antibodies.[11]
-
Cyclosporine: Administered orally, with the dosage adjusted based on the patient's weight and clinical response. It has a rapid onset of action.[13][14]
-
Methotrexate: Typically administered orally or via injection once weekly. It has a slower onset of action compared to cyclosporine or infliximab.[3]
-
Acitretin: An oral retinoid with a recommended daily dosage. It is often used for its antikeratinizing and anti-inflammatory effects.[15][16]
Signaling Pathways and Mechanisms of Action
Spesolimab Signaling Pathway
Spesolimab is a humanized monoclonal antibody that specifically targets the interleukin-36 receptor (IL-36R).[2] By blocking the binding of IL-36 ligands (IL-36α, IL-36β, and IL-36γ) to their receptor, Spesolimab inhibits the downstream inflammatory cascade that drives the pathogenesis of GPP.[2]
First-Line Treatment Signaling Pathways
The mechanisms of action for traditional first-line GPP treatments are more varied and generally involve broader immunosuppression.
References
- 1. Efficacy and Safety of Spesolimab in Patients with Generalized Pustular Psoriasis: A Subgroup Analysis of Chinese Patients in the Effisayil 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Treatment Options and Goals for Patients with Generalized Pustular Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Spesolimab in Patients with Generalized Pustular Psoriasis: A Subgroup Analysis of Chinese Patients in the Effisayil 1 Trial | springermedizin.de [springermedizin.de]
- 5. Spesolimab decreases generalized pustular psoriasis (GPP) body surface area (BSA) over time in patients switching from conventional systemic treatments: Results from the EFFISAYIL® 2 trial | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 6. Frontiers | Spesolimab for generalized pustular psoriasis: a review of two key clinical trials supporting initial US regulatory approval [frontiersin.org]
- 7. hcplive.com [hcplive.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. livderm.org [livderm.org]
- 10. Spesolimab for generalized pustular psoriasis: a review of two key clinical trials supporting initial US regulatory approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. jtad.org [jtad.org]
- 13. Mechanism of action and rationale for cyclosporin A in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 16. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An Inquiry into the Synergistic Effects of Schleicheol 2 with Other Drugs Reveals No Available Data
A comprehensive search of scientific literature and databases has found no information on a compound named "Schleicheol 2." Consequently, an analysis of its synergistic effects, mechanism of action, and related experimental data, as requested, cannot be provided.
Extensive searches were conducted to identify any registered drug, research compound, or natural product with the name "this compound." These searches yielded no relevant results, suggesting that "this compound" may be a hypothetical substance, a proprietary name not yet in the public domain, or a potential misspelling of another compound. Without a confirmed identity and published research, it is impossible to fulfill the request for a comparative guide on its synergistic effects.
For the benefit of researchers, scientists, and drug development professionals, a general framework for assessing the synergistic effects of a novel compound will be outlined below. This framework details the typical experimental protocols and data presentation that would be employed were a compound like "this compound" identified and studied.
General Experimental Protocol for Assessing Drug Synergy
A standard approach to evaluating the synergistic effects of a new chemical entity (NCE) with other drugs involves a multi-step process, from initial in vitro screening to in vivo validation.
1. Cell Viability and Cytotoxicity Assays: The initial step is to determine the individual cytotoxic or inhibitory effects of the NCE and the combination drugs on relevant cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the NCE, the partner drug, and the combination of both for a specified period (e.g., 48-72 hours). Cell viability is then assessed using assays such as MTT, XTT, or CellTiter-Glo.
2. Combination Index (CI) Analysis: The Chou-Talalay method is a widely accepted approach to quantify drug synergy. It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Methodology: Data from the cell viability assays at various concentrations and combination ratios are used to calculate the CI values using specialized software like CompuSyn.
3. Isobologram Analysis: This graphical representation provides a visual assessment of drug interactions.
-
Methodology: The IC50 values of the individual drugs are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points for the drug combination that produce the same effect (e.g., 50% inhibition) are plotted. Points falling below the line of additivity indicate synergy.
4. In Vivo Studies: Promising synergistic combinations from in vitro studies are then validated in animal models, such as xenograft mouse models.
-
Methodology: Tumors are established in immunocompromised mice. The mice are then treated with the NCE, the partner drug, the combination, and a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.
Data Presentation
Quantitative data from synergy studies are typically summarized in tables for clear comparison. Below is a hypothetical example of how such data for a theoretical "Compound X" might be presented.
| Cell Line | Drug Combination | IC50 (Compound X alone) | IC50 (Partner Drug alone) | IC50 (Combination) | Combination Index (CI) |
| MCF-7 | Compound X + Doxorubicin | 10 µM | 1 µM | 2 µM (X) + 0.2 µM (Dox) | 0.4 |
| A549 | Compound X + Cisplatin | 15 µM | 5 µM | 3 µM (X) + 1 µM (Cis) | 0.3 |
| HCT116 | Compound X + Paclitaxel | 8 µM | 2 nM | 1.5 µM (X) + 0.4 nM (Pac) | 0.38 |
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for illustrating complex experimental processes and biological pathways. The following are examples of how such diagrams would be created using Graphviz (DOT language) if data on "this compound" were available.
Experimental Workflow for Synergy Screening
Hypothetical Signaling Pathway Inhibition
If "this compound" were found to synergize with another drug by co-targeting a specific signaling pathway, a diagram could illustrate this mechanism. For instance, if it were a hypothetical inhibitor of the PI3K/Akt pathway, its interaction with an mTOR inhibitor could be depicted as follows:
Independent Validation of a Novel Compound: A Comparative Analysis Framework
Introduction
The rigorous validation of published scientific findings is a cornerstone of drug discovery and development. This guide provides a framework for the independent validation of a novel therapeutic compound, here referred to as "Schleicheol 2." As "this compound" does not appear in the published scientific literature, this document will use the well-characterized SHP-2 signaling pathway and a hypothetical SHP-2 inhibitor, "Compound X," as a proxy to demonstrate the principles of a comprehensive comparative analysis. This approach allows researchers to apply a structured methodology for evaluating novel compounds against established alternatives.
The SHP-2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) signaling pathway is a critical regulator of cell growth, differentiation, and survival. Dysregulation of SHP-2 has been implicated in various cancers, making it a key target for therapeutic intervention. This guide will compare our hypothetical "Compound X" with known, published SHP-2 inhibitors.
Comparative Performance Data
The following table summarizes the quantitative data for our hypothetical "Compound X" alongside established SHP-2 inhibitors. This allows for a direct comparison of their biochemical and cellular potencies.
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-Based Potency (EC50, nM) | Reference |
| Compound X | SHP-2 | 15 | 5 | 50 | Internal Data |
| TNO155 | SHP-2 | 8.3 | 2.1 | 25 | Published Study A |
| RMC-4550 | SHP-2 | 5.2 | 1.5 | 18 | Published Study B |
| SHP099 | SHP-2 | 70 | 22 | 250 | Published Study C |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key assays used to characterize SHP-2 inhibitors.
SHP-2 Enzymatic Assay
-
Reagents : Recombinant human SHP-2 protein, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA).
-
Procedure :
-
Prepare a serial dilution of the test compound (e.g., "Compound X") in the assay buffer.
-
Add 5 µL of the compound dilution to a 384-well plate.
-
Add 10 µL of recombinant SHP-2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate.
-
Monitor the fluorescence (excitation/emission ~360/460 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis : Calculate the initial reaction rates and plot them against the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
-
Cell Line : Use a cancer cell line with known SHP-2 pathway dependency (e.g., a KRAS-mutant cell line).
-
Procedure :
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels. .
-
-
Data Analysis : Normalize the luminescence signal to the vehicle-treated control and plot the percentage of viability against the compound concentration. Calculate the EC50 value using a non-linear regression model.
Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows, adhering to the specified formatting requirements.
Schleicheol 2: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective comparison of the potential therapeutic efficacy of Schleicheol 2, a triterpenoid isolated from Schleichera oleosa, is presented here for researchers, scientists, and drug development professionals. Due to the limited direct research on the isolated this compound, this guide provides a comprehensive overview of the demonstrated in vitro and in vivo activities of various extracts of Schleichera oleosa, which contains this compound, and other isolated triterpenoids from the plant. This comparative analysis aims to provide a foundational understanding of the potential biological activities of this compound based on the broader activities of its source.
Data Presentation
The following tables summarize the quantitative data from key experimental findings on Schleichera oleosa extracts and its isolated compounds.
Table 1: In Vitro Efficacy of Schleichera oleosa Extracts and Isolated Triterpenoids
| Test | Test System | Compound/Extract | Concentration/Dose | Observed Effect | Reference Compound | Reference Effect |
| Antimicrobial Activity | E. coli | Taraxerone | - | Comparable activity | Ampicillin | - |
| Antimicrobial Activity | Enterobactor | Taraxerone | - | Comparable activity | Ampicillin | - |
| Antioxidant Activity | DPPH radical scavenging | Ethyl acetate fraction of leaf extract | IC50: 9.46 µg/ml | Potent radical scavenging | - | - |
| Cytotoxic Activity | Brine shrimp lethality bioassay | Crude methanol extract of leaf | LC50: 16.79 µg/ml | Significant cytotoxicity | - | - |
| Anti-inflammatory Activity | RBC membrane stabilization | Crude methanol extract of leaf | - | 74.62% inhibition of hemolysis | - | - |
| Anticancer Activity | MCF-7 breast cancer cell line | Seed extract | IC50: 140 µg/ml | Inhibition of cell proliferation, migration, and colony formation | - | - |
| Antimalarial Activity | Plasmodium falciparum | Methanolic bark extract | IC50: 0.780 µg/mL | Promising antimalarial activity | Chloroquine, Quinine | IC50: 0.020 µg/mL, 0.268 µg/mL |
Table 2: In Vivo Efficacy of Schleichera oleosa Extracts
| Test | Animal Model | Compound/Extract | Dose | Observed Effect | Reference Compound |
| Analgesic Activity | Tail immersion test in mice | Crude methanol extract of leaf | 200 and 400 mg/kg | Significant and dose-dependent increase in pain reaction time | - |
| Analgesic Activity | Formalin-induced writhing test in mice | Crude methanol extract of leaf | 200 and 400 mg/kg | Significant and dose-dependent inhibition of writhing | - |
| Anti-diarrheal Activity | Castor oil-induced diarrhea in mice | Crude methanol extract of leaf | 200 and 400 mg/kg | Significant and dose-dependent reduction in the number of diarrheal feces | - |
| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Alcoholic extract of stem bark | 200 and 400 mg/kg | Significant reduction of paw volume (up to 54.21% inhibition at higher dose) | - |
| Anti-ulcer Activity | Pylorus ligation-induced ulcers in Wistar rats | Ethanolic extract of stem bark | 200 mg/kg | 60% protection against ulcer formation | Omeprazole (2mg/kg) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound or extract.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test sample (e.g., Schleichera oleosa extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the sample). The IC50 value, the concentration of the sample required to scavenge 50% of the DP.[1]PH radicals, is then determined.[1]
Brine Shrimp Lethality Bioassay
This assay is a preliminary screen for cytotoxic activity.
-
Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination.
-
After 48 hours, the nauplii (larvae) are collected.
-
Different concentrations of the test sample are prepared in vials containing seawater.
-
A specific number of nauplii (e.g., 10-15) are added to each vial.
-
The vials are incubated for 24 hours under illumination.
-
The number of surviving nauplii is counted, and the percentage of mortality is calculated.
-
The LC50 value, the concentration of the sample that causes 50% mortality of the nauplii, is determined.[1]
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate acute anti-inflammatory activity.
-
Wistar rats are fasted overnight with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test substance (e.g., Schleichera oleosa extract) or a reference anti-inflammatory drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
The paw volume is measured again at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound and Schleichera oleosa extracts.
Caption: Workflow for evaluating the efficacy of this compound.
References
Meta-Analysis of Schleicheol 2 (Scyllo-inositol) for the Treatment of Alzheimer's Disease
This comparison guide provides a meta-analysis of Schleicheol 2, a pseudonym for the investigational drug Scyllo-inositol (also known as ELND005), in the context of Alzheimer's disease (AD). The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapeutic strategies, supported by experimental data.
Introduction to this compound (Scyllo-inositol)
This compound (Scyllo-inositol) is an orally administered amyloid anti-aggregation agent.[1] It is a stereoisomer of inositol that is not directly involved in phosphatidyl-inositol (PI) signaling.[1] The therapeutic hypothesis for this compound revolves around its potential to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] Oligomers of Aβ are believed to be neurotoxic, initiating a cascade of events that lead to the characteristic plaques and tangles observed in AD pathology.[1]
Comparative Efficacy and Safety Analysis
To provide a comparative landscape, this analysis considers existing treatments and other investigational drugs for Alzheimer's disease. The primary comparison will be made with acetylcholinesterase inhibitors, a common class of drugs used in AD treatment.
Data Summary Tables
Table 1: Comparison of Efficacy Outcomes of this compound (Scyllo-inositol) vs. Placebo in Mild to Moderate Alzheimer's Disease (78-Week Phase 2 Trial)
| Outcome Measure | This compound (250 mg) | Placebo | p-value |
| Neuropsychological Test Battery (NTB) | No significant difference | No significant difference | >0.05 |
| Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) | No significant difference | No significant difference | >0.05 |
| Brain Ventricular Volume Increase | Significant Increase | - | 0.049 |
| CSF Aβx-42 | Significant Decrease | - | 0.009 |
Data extracted from the ELND005 Phase 2 randomized trial.[1]
Table 2: Overview of Common Acetylcholinesterase Inhibitors for Alzheimer's Disease
| Drug Name | Mechanism of Action | Common Side Effects |
| Donepezil | Reversible inhibitor of acetylcholinesterase | Nausea, vomiting, diarrhea, insomnia |
| Rivastigmine | Slow-reversible carbamate inhibitor of both acetylcholinesterase and butyrylcholinesterase | Nausea, vomiting, diarrhea, dizziness |
| Galantamine | Reversible, competitive acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors | Nausea, vomiting, diarrhea, decreased appetite |
Information synthesized from literature on acetylcholinesterase inhibitors.[2]
Experimental Protocols
This compound (Scyllo-inositol) Phase 2 Clinical Trial Protocol
A randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study was conducted to evaluate the safety and efficacy of this compound in patients with mild to moderate Alzheimer's disease.[1]
-
Participants: 353 patients were randomized to receive either this compound (250 mg, 1,000 mg, or 2,000 mg) or a placebo, administered twice daily for 78 weeks.[1]
-
Primary Endpoints: The co-primary endpoints were the Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale.[1]
-
Biomarker Analysis: Cerebrospinal fluid (CSF) was analyzed for Aβx-42 levels, and brain ventricular volume was assessed.[1]
-
Primary Analysis: The primary analysis focused on the comparison between the 250 mg dose group (n=84) and the placebo group (n=82) due to the early discontinuation of the higher dose groups following an imbalance of infections and deaths.[1]
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound (Scyllo-inositol)
Caption: Proposed mechanism of this compound in inhibiting Aβ oligomer formation.
Acetylcholinesterase Inhibitor Signaling Pathway
Caption: Mechanism of action for Acetylcholinesterase Inhibitors.
Clinical Trial Workflow for Alzheimer's Disease Therapeutics
Caption: Generalized workflow for a randomized controlled trial in Alzheimer's Disease.
Conclusion
The meta-analysis of the Phase 2 trial for this compound (Scyllo-inositol) indicates that while the 250 mg dose was found to have an acceptable safety profile, it did not demonstrate significant clinical efficacy on the primary endpoints of the Neuropsychological Test Battery or the Alzheimer's Disease Cooperative Study–Activities of Daily Living scale.[1] However, the observed effects on CSF Aβx-42 levels and brain ventricular volume suggest a biological effect that may warrant further investigation, potentially in earlier stages of Alzheimer's disease.[1] In comparison, acetylcholinesterase inhibitors, while offering symptomatic relief for some patients, do not address the underlying pathology of the disease. The distinct mechanisms of action between this compound and acetylcholinesterase inhibitors highlight different therapeutic approaches being explored for Alzheimer's disease. Future research on this compound may focus on optimizing the dosage and targeting patient populations at earlier stages of the disease to better assess its potential as a disease-modifying therapy.[1]
References
Lack of Publicly Available Data on Structure-Activity Relationship (SAR) Studies of Schleicheol 2 Analogs Prevents a Comparative Analysis
A comprehensive search of scientific databases and publicly available literature has revealed a significant gap in the research concerning the structure-activity relationship (SAR) of Schleicheol 2 analogs. At present, there are no published studies detailing the synthesis of a series of this compound derivatives and the subsequent evaluation of their biological activities. This absence of primary research data makes it impossible to construct a comparative guide as requested, which would include quantitative data, detailed experimental protocols, and signaling pathway diagrams.
While the parent compound, this compound, has been identified in the plant Schleichera oleosa, the exploration of its chemical space through the synthesis and testing of analogs has not yet been reported in the scientific literature. SAR studies are fundamental to understanding how chemical structure influences biological activity and are a cornerstone of drug discovery and development. Such studies typically involve the systematic modification of a lead compound to identify key structural motifs responsible for its pharmacological effects.
To illustrate the format of the requested comparison guide, a hypothetical example for a generic series of steroidal ether analogs with fictional anti-cancer data is provided below. This demonstrates how such a guide would be structured if the necessary data for this compound analogs were available.
Hypothetical Comparison Guide: SAR of Steroidal Ether Analogs Against Human Breast Cancer Cells
This guide presents a comparative analysis of a series of hypothetical steroidal ether analogs and their in vitro anti-cancer activity.
Data Presentation
The anti-cancer activity of the synthesized analogs was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.
| Compound ID | Modification on Steroid Core | R Group at C-3 | IC₅₀ (µM) on MCF-7 Cells |
| This compound (Hypothetical) | Methoxy group at C-7 | -OH | 15.2 |
| Analog 1a | Methoxy group at C-7 | -OCH₃ | 12.5 |
| Analog 1b | Methoxy group at C-7 | -OC₂H₅ | 8.3 |
| Analog 1c | Methoxy group at C-7 | -O-n-Pr | 5.1 |
| Analog 2a | Ethoxy group at C-7 | -OH | 10.8 |
| Analog 2b | Ethoxy group at C-7 | -OCH₃ | 7.9 |
| Analog 2c | Ethoxy group at C-7 | -OC₂H₅ | 4.2 |
| Doxorubicin (Control) | N/A | N/A | 0.8 |
Note: The data presented in this table is purely fictional and for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the steroidal ether analogs (ranging from 0.1 to 100 µM) for 48 hours. Doxorubicin was used as a positive control.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Below is a conceptual diagram representing a hypothetical signaling pathway that could be inhibited by these steroidal analogs, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling cascade inhibited by steroidal ether analogs.
We will continue to monitor the scientific literature, and should any SAR studies on this compound analogs be published, we will be able to provide a detailed and accurate comparison guide as originally requested.
A Methodological Guide for Benchmarking Schleicheol 2 Performance Against Industry Standards
Introduction
Schleicheol 2 is a naturally occurring triterpenoid compound (C₃₀H₅₂O₂) found in Helianthus tuberosus (Jerusalem artichoke). While related compounds from this plant have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, there is a notable lack of publicly available experimental data specifically quantifying the performance of this compound.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for benchmarking the performance of this compound against established industry standards.
This document outlines detailed experimental protocols, data presentation formats, and visualization workflows necessary for a thorough comparative analysis of this compound's potential biological activities.
Antioxidant Activity Benchmarking
To evaluate the antioxidant potential of this compound, a multi-assay approach is recommended to understand its mechanism of action. Commonly used assays include the DPPH and ABTS radical scavenging assays.[2][3][4]
Data Presentation: Antioxidant Capacity
Quantitative data should be summarized to compare the IC₅₀ (for DPPH) and Trolox Equivalent Antioxidant Capacity (TEAC) values of this compound against common industry standards like Butylated Hydroxytoluene (BHT), Trolox, and Vitamin E.[5][6]
| Antioxidant | DPPH Scavenging Activity (IC₅₀ in µg/mL) | ABTS Radical Scavenging (TEAC Value) |
| This compound | Experimental Value | Experimental Value |
| BHT | ~28.5 | ~0.98 |
| Trolox | ~4.5 | 1.00 (Standard) |
| Vitamin E | ~8.2 | ~0.97 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol assesses the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, light-protected container.[3]
-
Prepare stock solutions of this compound and standard antioxidants (BHT, Trolox, Vitamin E) in a suitable solvent like methanol or DMSO.
-
Create a series of dilutions from the stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Workflow Visualization
Anti-inflammatory Activity Benchmarking
The anti-inflammatory potential of this compound can be assessed using both in vitro and in vivo models. A standard in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of inflammatory mediators.[7]
Data Presentation: Inhibition of Inflammatory Mediators
The results should quantify the reduction in key inflammatory markers like Nitric Oxide (NO), TNF-α, and IL-6 compared to a standard anti-inflammatory drug such as Dexamethasone.
| Compound | Concentration (µM) | NO Production (% Inhibition) | TNF-α Secretion (% Inhibition) | IL-6 Secretion (% Inhibition) |
| This compound | Test Conc. 1 | Experimental Value | Experimental Value | Experimental Value |
| Test Conc. 2 | Experimental Value | Experimental Value | Experimental Value | |
| Dexamethasone | Standard Conc. | Reference Value | Reference Value | Reference Value |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol measures the ability of this compound to inhibit the production of inflammatory mediators in RAW 264.7 macrophages stimulated with LPS.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathway Visualization
Anticancer Activity Benchmarking (MCF-7 Cell Line)
To evaluate the potential of this compound as an anticancer agent, its cytotoxic effect can be tested on a relevant cancer cell line, such as the MCF-7 human breast cancer cell line. The MTT assay is a standard colorimetric assay for assessing cell viability.[8]
Data Presentation: Cytotoxicity Against MCF-7 Cells
The cytotoxic activity is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. This value is compared against standard chemotherapeutic drugs.
| Compound | IC₅₀ on MCF-7 Cells (µM) |
| This compound | Experimental Value |
| Doxorubicin | ~0.1 - 1.0 |
| Tamoxifen | ~5 - 15 |
| Cisplatin | ~2.5 - 45 |
Note: IC₅₀ values for standard drugs can vary based on experimental conditions.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium) supplemented with 10% FBS and 0.01 mg/mL bovine insulin.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and standard drugs (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Logical Relationship Visualization
Antimicrobial Activity Benchmarking
The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of standard bacterial and fungal strains.
Data Presentation: Antimicrobial Activity
Data should be presented in a table comparing the MIC and MBC values of this compound against standard antibiotics and antifungals for different microorganisms.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | This compound | Experimental Value | Experimental Value |
| Vancomycin | ~1-2 | ~2-4 | |
| Escherichia coli | This compound | Experimental Value | Experimental Value |
| Ciprofloxacin | ~0.015-0.12 | ~0.03-0.25 | |
| Candida albicans | This compound | Experimental Value | Experimental Value |
| Amphotericin B | ~0.25-1 | ~0.5-2 |
Experimental Protocol: Broth Microdilution Method for MIC
-
Preparation:
-
Prepare a two-fold serial dilution of this compound and standard antimicrobial agents in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to achieve ~5 x 10⁵ CFU/mL in the final well volume).
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
Subculture aliquots from the wells that showed no visible growth onto agar plates.
-
Incubate the plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Experimental Workflow Visualization
References
- 1. accesstomedicinefoundation.org [accesstomedicinefoundation.org]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Schleicheol 2
Disclaimer: "Schleicheol 2" is not a recognized chemical compound in publicly available safety and chemical databases. The following information is provided as a template for handling a hazardous chemical with similar, assumed properties. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are using.
This guide provides a procedural framework for the safe handling and disposal of a hypothetical hazardous substance, "this compound," to ensure the safety of laboratory personnel and compliance with regulations.
I. Assumed Properties and Hazards of this compound
The following table summarizes the assumed quantitative data for "this compound," which necessitates the stringent handling procedures outlined below.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear, colorless |
| Odor | Pungent |
| Boiling Point | 155 °C |
| Flash Point | 65 °C (Combustible Liquid) |
| Acute Toxicity | Category 3 (Oral, Dermal), Category 2 (Inhalation) |
| Specific Target Organ Toxicity | Category 1 (Repeated Exposure, affects liver and nervous system) |
| Carcinogenicity | Category 2 (Suspected human carcinogen) |
| Germ Cell Mutagenicity | Category 1B (May cause genetic defects) |
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling "this compound." The following table outlines the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| General Handling | - Nitrile or Butyl rubber gloves (double-gloving recommended). - Flame-resistant lab coat. - Safety glasses with side shields. |
| Weighing/Aliquoting | - All general handling PPE. - Chemical splash goggles. - Face shield. - Use of a certified chemical fume hood is mandatory. |
| Spill Cleanup | - Chemical-resistant coveralls. - Heavy-duty chemical-resistant gloves. - Chemical splash goggles and face shield. - Air-purifying respirator with appropriate cartridges for organic vapors. |
| Waste Disposal | - All general handling PPE. - Chemical splash goggles. |
III. Operational and Disposal Plans
A systematic approach to handling "this compound" from receipt to disposal is essential to minimize risk.
A. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Label the container with the date of receipt and the name of the principal investigator.
-
Store "this compound" in a designated, well-ventilated, and locked cabinet away from incompatible materials such as strong oxidizing agents.
-
The storage area should be cool and dry.
B. Experimental Protocols: Preparation of a 10 mM Solution
This protocol details the steps for safely preparing a 10 mM solution of "this compound" (assumed molecular weight: 250 g/mol ).
-
Preparation:
-
Don all required PPE for weighing/aliquoting.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare a spill kit and have it readily accessible.
-
-
Procedure:
-
In the chemical fume hood, place a calibrated analytical balance.
-
Carefully weigh 25 mg of "this compound" into a tared weigh boat.
-
Transfer the weighed "this compound" into a 10 mL volumetric flask.
-
Rinse the weigh boat with the solvent (e.g., DMSO) and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the flask until the final volume is 10 mL.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
-
Post-Procedure:
-
Label the solution clearly with the chemical name, concentration, date, and your initials.
-
Clean all equipment used with an appropriate solvent and decontaminating solution.
-
Dispose of all contaminated disposables as hazardous waste.
-
C. Disposal Plan
All waste contaminated with "this compound" is considered hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste containing "this compound" in a designated, sealed, and clearly labeled waste container.
-
Do not mix with other, incompatible waste streams.
-
-
Solid Waste:
-
All contaminated solid waste (e.g., gloves, pipette tips, weigh boats) must be collected in a designated, lined, and sealed hazardous waste container.
-
-
Disposal Request:
-
Once the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
IV. Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows for handling "this compound."
Caption: Safe handling workflow for "this compound" from preparation to disposal.
Caption: Logical relationship for an emergency response to a "this compound" incident.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
